N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N,N',N'-tetraethylbut-2-ene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2/c1-5-13(6-2)11-9-10-12-14(7-3)8-4/h9-10H,5-8,11-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSWSDCAOQCBEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC=CCN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70942584 | |
| Record name | N~1~,N~1~,N~4~,N~4~-Tetraethylbut-2-ene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20412-52-6 | |
| Record name | N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020412526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~1~,N~1~,N~4~,N~4~-Tetraethylbut-2-ene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Butenyldiamine, N,N,N',N'-tetraethyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis of N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene, a valuable diamine in various research and development applications. The synthesis pathway, detailed experimental protocols, and quantitative data are presented to facilitate its preparation in a laboratory setting.
Introduction
This compound is a tetra-substituted diamine featuring a central carbon-carbon double bond. This structural motif makes it a versatile building block in organic synthesis, particularly in the development of novel ligands for metal complexes, and as a precursor for various pharmacologically active compounds. The successful synthesis of this target molecule is highly dependent on the stereochemistry of the starting materials.
Synthesis Pathway
The most viable synthetic route to this compound involves the nucleophilic substitution of a dihalogenated butene with diethylamine. Crucially, the stereochemistry of the starting dihalobutene dictates the outcome of the reaction. While the cis-isomer of 1,4-dichloro-2-butene tends to cyclize upon reaction with secondary amines to form pyrrolinium salts, the trans-isomer undergoes a direct substitution to yield the desired linear diamine.
The overall synthesis can be depicted as a two-step process:
-
Synthesis of trans-1,4-dichloro-2-butene: This precursor is typically prepared via the chlorination of butadiene. The reaction produces a mixture of isomers, including cis-1,4-dichloro-2-butene, trans-1,4-dichloro-2-butene, and 3,4-dichloro-1-butene. The desired trans-isomer can be isolated from this mixture.
-
Synthesis of this compound: The isolated trans-1,4-dichloro-2-butene is then reacted with diethylamine to afford the final product through a double nucleophilic substitution reaction.
Logical Relationship of the Synthesis Pathway
Caption: Synthesis pathway of this compound.
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound from trans-1,4-dichloro-2-butene and diethylamine is outlined below.
Materials:
-
trans-1,4-dichloro-2-butene
-
Diethylamine
-
Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran, or acetonitrile)
-
Base (e.g., triethylamine, potassium carbonate)
-
Inert gas (e.g., nitrogen, argon)
Procedure:
-
Reaction Setup: A reaction vessel equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and an inlet for inert gas is charged with a solution of diethylamine in an anhydrous solvent. An excess of diethylamine is typically used to act as both the nucleophile and the acid scavenger. Alternatively, a non-nucleophilic base can be added to neutralize the hydrochloric acid formed during the reaction.
-
Addition of Reactant: A solution of trans-1,4-dichloro-2-butene in the same anhydrous solvent is added dropwise to the stirred diethylamine solution at a controlled temperature, typically ranging from room temperature to the reflux temperature of the solvent. The reaction is carried out under an inert atmosphere to prevent side reactions.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.
-
Work-up: Upon completion of the reaction, the reaction mixture is cooled to room temperature. The precipitated diethylamine hydrochloride (or the salt of the added base) is removed by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent and excess diethylamine.
-
Purification: The crude product is purified by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.
Data Presentation
| Parameter | Value |
| Reactants | |
| trans-1,4-dichloro-2-butene | 1 equivalent |
| Diethylamine | 4-6 equivalents (or 2 eq. with 2 eq. base) |
| Reaction Conditions | |
| Solvent | Diethyl ether, THF, Acetonitrile |
| Temperature | 25 - 80 °C |
| Reaction Time | 12 - 48 hours |
| Product Characteristics | |
| Appearance | Colorless to pale yellow liquid |
| Expected Yield | Moderate to Good |
| Purification Method | Vacuum Distillation |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis.
Conclusion
The synthesis of this compound is a straightforward process for researchers familiar with standard organic synthesis techniques. The critical factor for a successful synthesis is the use of trans-1,4-dichloro-2-butene as the starting material to avoid the formation of cyclic byproducts. By following the detailed protocol and workflow outlined in this guide, researchers can reliably prepare this versatile diamine for their specific applications in drug development and materials science. Further optimization of reaction conditions may be necessary to achieve higher yields and purity depending on the scale of the synthesis.
An In-depth Technical Guide to the Physicochemical Properties of N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene. Due to the limited availability of experimental data for this specific compound, this guide combines established information with predicted values based on structurally similar molecules. All quantitative data is presented in structured tables for clarity. Additionally, a plausible experimental protocol for its synthesis is detailed, accompanied by a workflow diagram.
Core Physicochemical Properties
This compound is a tertiary aliphatic diamine. Its identity is confirmed by its molecular formula and weight. The trans isomer is associated with CAS number 105-17-9, while 20412-52-6 is also used to identify this compound.
Table 1: General and Predicted Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₁₂H₂₆N₂ | Established |
| Molecular Weight | 198.35 g/mol | Established |
| CAS Number | 20412-52-6, 105-17-9 (trans-isomer) | Established |
| Boiling Point | ~220-240 °C (Predicted) | Estimation based on similar compounds |
| Melting Point | Not available | - |
| Density | ~0.82-0.85 g/mL (Predicted) | Estimation based on similar compounds |
| Solubility | Soluble in organic solvents (Predicted) | Chemical structure suggests lipophilicity |
| logP | ~2.5-3.5 (Predicted) | Estimation based on similar compounds |
Disclaimer: The boiling point, density, solubility, and logP values are predicted based on the properties of structurally related compounds, such as N,N,N',N'-Tetramethyl-2-butene-1,4-diamine and 2-Butyne-1,4-diamine, N,N,N',N'-tetraethyl-, and should be confirmed by experimental analysis.
Comparative Analysis with Structurally Related Compounds
To provide context for the predicted properties, the following table summarizes the experimental data for closely related molecules.
Table 2: Experimental Physicochemical Properties of Structurally Analogous Compounds
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| N,N,N',N'-Tetramethyl-2-butene-1,4-diamine | 4559-79-9 | 142.24 | 171-172 / 735 mmHg | 0.808 |
| 2-Butyne-1,4-diamine, N,N,N',N'-tetraethyl- | 105-18-0 | 196.33 | ~172 | ~0.82 |
| N,N,N',N'-Tetramethyl-1,4-butanediamine | 111-51-3 | 144.26 | 166-167 | 0.792 |
The data in Table 2 suggests that the introduction of ethyl groups in place of methyl groups, and the presence of a double bond, will influence the boiling point and density. The predicted values in Table 1 are in line with these trends.
Proposed Experimental Protocol for Synthesis
Objective: To synthesize this compound via nucleophilic substitution.
Reaction Scheme:
Cl-CH₂-CH=CH-CH₂-Cl + 4 (CH₃CH₂)₂NH → (CH₃CH₂)₂N-CH₂-CH=CH-CH₂-N(CH₃CH₂)₂ + 2 [(CH₃CH₂)₂NH₂]Cl
Materials and Reagents:
-
trans-1,4-Dichloro-2-butene
-
Diethylamine (excess)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF)
-
Inert gas (Nitrogen or Argon)
-
Sodium carbonate or Triethylamine (as an acid scavenger)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for reaction, workup, and purification
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a solution of trans-1,4-dichloro-2-butene in the chosen anhydrous solvent.
-
Addition of Amine: Add a 4-fold molar excess of diethylamine to the dropping funnel. The reaction should be carried out under an inert atmosphere.
-
Reaction Conditions: Slowly add the diethylamine to the stirred solution of the dichloride at room temperature. An exothermic reaction may be observed. After the initial reaction subsides, heat the mixture to reflux and maintain for several hours to ensure complete reaction. The progress of the reaction can be monitored by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate of diethylammonium chloride has formed, it can be removed by filtration.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with an aqueous solution of sodium carbonate to remove any remaining ammonium salts, followed by a wash with brine. Extract the aqueous layers with diethyl ether.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Diagram 1: Proposed Synthesis Workflow
Caption: A flowchart of the proposed synthetic protocol.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the biological activity or any associated signaling pathways for this compound.
However, aliphatic diamines as a class of compounds are known to interact with biological systems. For instance, some diamines can influence the activity of enzymes such as ornithine decarboxylase, which is involved in polyamine biosynthesis. Additionally, certain bisphosphonic acid derivatives of aliphatic diamines have been investigated for their anti-proliferative and antiosteoporotic activities. It is important to emphasize that these are general activities of the broader chemical class, and it is not known if this compound exhibits any of these properties.
Further research is required to elucidate the specific biological role, if any, of this compound.
Diagram 2: Logical Relationship of Current Knowledge
Caption: The current state of knowledge for the target compound.
Technical Guide: N,N,N',N'-tetraethyl-2-butene-1,4-diamine (CAS No. 20412-52-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical and Physical Properties
The following table summarizes the key physical and chemical properties of N,N,N',N'-tetraethyl-2-butene-1,4-diamine and its trans-isomer.
| Property | Value | CAS Number | Source |
| Molecular Formula | C₁₂H₂₆N₂ | 20412-52-6, 105-17-9 | [1] |
| Molecular Weight | 198.35 g/mol | 20412-52-6, 105-17-9 | [1] |
| Boiling Point | 171-172 °C at 735 mmHg | Not Specified | |
| 172-173 °C at 723 mmHg | Not Specified | [2][3] | |
| Density | 0.808 g/mL at 25 °C | Not Specified | |
| 0.82 g/mL at 25 °C | Not Specified | [2][3] | |
| Refractive Index (n20/D) | 1.4416 | Not Specified | [2][3] |
| Flash Point | 51 °C (123.8 °F) - closed cup | Not Specified | |
| 54.44 °C (130.0 °F) - closed cup | Not Specified | [4] | |
| Physical State | Liquid | Not Specified |
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and characterization of N,N,N',N'-tetraethyl-2-butene-1,4-diamine.
| Spectrum Type | Data Availability | Source |
| ¹H NMR | Available | [5] |
| ¹³C NMR | Available | [5] |
| Infrared (IR) | Available | [5] |
| Mass Spectrometry (MS) | Available | [5] |
| Raman | Available | [5] |
Experimental Protocols
Synthesis of N,N,N',N'-tetraethyl-2-butene-1,4-diamine
A general method for the synthesis of N,N,N',N'-tetra-substituted-2-butene-1,4-diamines involves the nucleophilic substitution of a 1,4-dihalo-2-butene precursor with the corresponding secondary amine. For the tetraethyl derivative, this would involve the reaction of 1,4-dihalo-2-butene with diethylamine. The stereochemistry of the resulting product (cis or trans) is often dictated by the stereochemistry of the starting dihalo-2-butene.
General Reaction Scheme:
-
Reactants: 1,4-dihalo-2-butene (e.g., 1,4-dichloro-2-butene or 1,4-dibromo-2-butene) and diethylamine.
-
Reaction Type: Nucleophilic substitution.
-
Procedure Outline:
-
The 1,4-dihalo-2-butene is dissolved in a suitable solvent.
-
An excess of diethylamine is added to the solution. Diethylamine acts as both the nucleophile and a base to neutralize the hydrogen halide formed during the reaction.
-
The reaction mixture is stirred, often at a controlled temperature, until the reaction is complete.
-
The product is then isolated from the reaction mixture through standard workup procedures, which may include extraction, washing, and drying.
-
Purification of the final product is typically achieved by distillation under reduced pressure.
-
Below is a conceptual workflow for the synthesis of N,N,N',N'-tetraethyl-2-butene-1,4-diamine.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. chemwhat.com [chemwhat.com]
- 3. N,N,N',N'-TETRAMETHYL-2-BUTENE-1,4-DIAMINE | 111-52-4 [chemicalbook.com]
- 4. trans-N,N,N ,N -Tetramethyl-2-butene-1,4-diamine 98 111-52-4 [sigmaaldrich.com]
- 5. (2E)-N1,N1,N4,N4-Tetramethyl-2-butene-1,4-diamine | C8H18N2 | CID 5365279 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Mechanism of Action of N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature explicitly detailing the mechanism of action of N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene in a wide range of specific organic reactions is limited. This guide provides a comprehensive overview based on established principles of coordination chemistry and catalysis, drawing necessary analogies from closely related and well-studied diamine ligands. The experimental protocols and quantitative data are presented as illustrative examples based on analogous systems.
Introduction
This compound is a bidentate ligand possessing two tertiary amine donor sites connected by a flexible four-carbon backbone containing a central carbon-carbon double bond. This structural feature imparts a degree of conformational rigidity compared to its saturated analog, N,N,N',N'-tetraethyl-1,4-diaminobutane. The lone pairs of electrons on the nitrogen atoms allow it to chelate to metal centers, forming stable complexes that can act as catalysts in a variety of organic transformations. Its primary mechanism of action revolves around its ability to modulate the reactivity of a coordinated metal center.
Core Principles of Action: A Mechanistic Overview
The functionality of this compound in organic reactions is primarily centered on its role as a chelating ligand for metal ions. The two nitrogen atoms coordinate to a single metal center, forming a stable chelate ring. This chelation enhances the stability of the resulting metal complexes compared to those formed with monodentate amine ligands. The presence of the double bond in the butene backbone introduces a degree of rigidity, influencing the bite angle and the overall geometry of the metal complex, which in turn can affect its catalytic activity.
The core mechanism of action can be broken down into the following key aspects:
-
Formation of Metal Complexes: The initial step in its catalytic cycle involves the coordination of the diamine ligand to a metal precursor. The Lewis basic nitrogen atoms donate their lone pairs to the empty orbitals of the metal ion, forming a stable chelate complex.
-
Activation of the Metal Center: Upon coordination, the electronic properties of the metal center are modified. The electron-donating ethyl groups on the nitrogen atoms increase the electron density on the metal, which can enhance its reactivity in certain catalytic processes, such as oxidative addition.
-
Substrate Coordination and Activation: The metal-diamine complex then interacts with the organic substrates. The substrates can coordinate to the metal center, where they are activated for subsequent transformation. The steric bulk of the tetraethyl groups can influence the regioselectivity and stereoselectivity of the reaction.
-
Catalytic Turnover: After the chemical transformation of the substrate, the product dissociates from the metal complex, regenerating the active catalyst for the next cycle.
Comparison with Analogous Ligands
The mechanism of this compound can be further understood by comparing it to its more extensively studied analogs:
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA): A widely used ligand in organic synthesis, particularly in conjunction with organolithium reagents.[1] TMEDA chelates to the lithium ion, breaking down the aggregate structures of the organolithium compound and increasing its basicity and nucleophilicity. Similarly, this compound is expected to enhance the reactivity of organometallic reagents through chelation.
-
N,N,N',N'-Tetramethyl-2-butene-1,4-diamine: The tetramethyl analog of the title compound also features a butene backbone, imparting conformational rigidity.[2] Studies on this ligand show its ability to form stable metal complexes, and its synthesis is often achieved through the reaction of 1,4-dibromo-2-butene with dimethylamine.[3] This provides a direct synthetic parallel for this compound.
Data Presentation: Physicochemical and Coordination Properties
Due to the limited availability of specific experimental data for this compound, the following tables summarize its basic properties and provide illustrative data for a closely related system.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 20412-52-6 | [2][4][5][6][7] |
| Molecular Formula | C₁₂H₂₆N₂ | [2][4] |
| Molecular Weight | 198.35 g/mol | [2][4] |
| Appearance | Not specified (likely a liquid) | |
| Boiling Point | Not specified | |
| Solubility | Expected to be soluble in organic solvents |
Table 2: Illustrative Stability Constants for a Diamine-Metal Complex
The following data is for the formation of dimethyltin(IV) complexes with N,N,N',N'-tetraethylethylenediamine (Et₄en), a saturated analog, and serves to illustrate the chelating ability of such ligands.[4]
| Species | Log β (at 25 °C) |
| [Sn(CH₃)₂(Et₄en)]²⁺ | 10.5 |
| [Sn(CH₃)₂(Et₄en)(OH)]⁺ | 1.2 |
| [Sn(CH₃)₂(Et₄en)(OH)₂] | -7.8 |
Data represents the overall formation constants (β) for the indicated species in solution.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the synthesis and application of this compound, based on established procedures for analogous compounds.
Synthesis of this compound
This protocol is adapted from the synthesis of the analogous N,N,N',N'-tetramethyl-2-butene-1,4-diamine.[3]
Materials:
-
1,4-dichloro-2-butene (or 1,4-dibromo-2-butene)
-
Diethylamine (excess)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sodium carbonate or triethylamine (as a base)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A solution of 1,4-dichloro-2-butene (1 equivalent) in anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere.
-
The flask is cooled to 0 °C in an ice bath.
-
A solution of diethylamine (4-5 equivalents) and sodium carbonate (2.2 equivalents) in diethyl ether is added dropwise to the cooled solution of the dihalide with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 24-48 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is filtered to remove the precipitated salt (sodium chloride and unreacted sodium carbonate).
-
The filtrate is concentrated under reduced pressure to remove the solvent and excess diethylamine.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Illustrative Protocol for a Catalytic Reaction: Metal-Diamine Complex Catalyzed Cross-Coupling
This is a generalized protocol for a cross-coupling reaction where a metal complex of this compound could potentially be used as a catalyst.
Materials:
-
Aryl halide (e.g., bromobenzene)
-
Organometallic reagent (e.g., phenylboronic acid for Suzuki coupling)
-
Metal precursor (e.g., Palladium(II) acetate)
-
This compound
-
Base (e.g., potassium carbonate)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert atmosphere
Procedure:
-
In a Schlenk flask under an inert atmosphere, the metal precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand, this compound (1-10 mol%), are dissolved in the anhydrous solvent.
-
The mixture is stirred at room temperature for 15-30 minutes to allow for the in-situ formation of the active catalyst complex.
-
The aryl halide (1 equivalent), the organometallic reagent (1.1-1.5 equivalents), and the base (2-3 equivalents) are added to the flask.
-
The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.
-
After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired cross-coupled product.
Mandatory Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Synthesis of this compound.
Caption: Chelation of a metal ion by the diamine ligand.
Caption: A generalized catalytic cycle.
Conclusion
This compound holds promise as a versatile bidentate ligand in the field of organic synthesis and catalysis. While direct research on its specific applications is still emerging, its structural features and the well-understood chemistry of analogous diamines provide a strong foundation for predicting its mechanistic behavior. Its ability to form stable metal complexes, thereby activating the metal center for catalysis, is central to its potential utility. Further research is warranted to fully explore the catalytic scope and unique reactivity that the combination of its tetraethyl substituents and the but-2-ene backbone may offer. The protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers venturing into the application of this and related diamine ligands in their work.
References
- 1. Synthesis and Characterization of Co Complexes Coordinated by a Tetraanionic Bis(amidateanilido) Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (2E)-N1,N1,N4,N4-Tetramethyl-2-butene-1,4-diamine | C8H18N2 | CID 5365279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cordination Compound of Dimethyltin(IV) with N,N,N’N’-Tetraethylethylenediamine: Speciation and Theoretical approach [scielo.org.mx]
- 5. Reactions of the Tridentate and Tetradentate Amine Ligands di-(2-picolyl)(N-ethyl)amine and 2,5-Bis-(2-pyridylmethyl)-2,5 diazohexane with Technetium Nitrosyl Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy 2-Butyne-1,4-diamine, N,N,N',N'-tetraethyl- (EVT-3500116) | 105-18-0 [evitachem.com]
- 7. 1,4-Bis(diethylamino)-2-butyne | C12H24N2 | CID 7740 - PubChem [pubchem.ncbi.nlm.nih.gov]
N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene: A Review of a Sparsely Documented Compound
Introduction
N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene, a member of the diamine class of organic compounds, presents a case of limited scientific documentation. Despite its well-defined chemical structure, a comprehensive review of publicly available literature reveals a significant scarcity of in-depth research into its synthesis, physicochemical properties, and biological activities. This technical guide aims to consolidate the available information and highlight the knowledge gaps concerning this compound, providing a resource for researchers, scientists, and drug development professionals who may encounter it in their work.
Chemical Identity and Physicochemical Properties
The most commonly referenced isomer of this compound is (E)-N,N,N',N'-tetraethylbut-2-ene-1,4-diamine, assigned the CAS Registry Number 105-17-9.[1] While its fundamental chemical identity is established, detailed experimental data on its physical and chemical properties are largely absent from the scientific literature.
Table 1: Physicochemical Properties of (E)-N,N,N',N'-tetraethylbut-2-ene-1,4-diamine
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆N₂ | [2] |
| Molecular Weight | 198.35 g/mol | [2] |
| CAS Registry Number | 105-17-9 | [1] |
| Canonical SMILES | CCN(CC)C/C=C/CN(CC)CC | [3] |
| InChIKey | GTSWSDCAOQCBEH-MDZDMXLPSA-N | [2] |
| Melting Point | Not available | [3] |
| Boiling Point | Not available | [3] |
| Density | Not available | [3] |
It is important to note that while data for the related tetramethyl analog, N,N,N',N'-Tetramethyl-2-butene-1,4-diamine, is more readily available, these values cannot be directly extrapolated to the tetraethyl derivative.
Synthesis
A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not readily found in the surveyed literature. However, based on general organic chemistry principles and synthetic routes for analogous compounds, a plausible pathway can be inferred. The synthesis of the related N,N,N',N'-tetraethylbut-2-yne-1,4-diamine is reported to proceed via the reaction of 2-butyne-1,4-diol with diethylamine.[4] This suggests a similar nucleophilic substitution reaction for the butene analog.
A likely synthetic approach would involve the reaction of a 1,4-dihalo-2-butene, such as trans-1,4-dichloro-2-butene, with diethylamine. In this proposed reaction, the diethylamine would act as a nucleophile, displacing the halide leaving groups to form the desired diamine.
Caption: Plausible synthetic pathway for this compound.
Without a specific experimental protocol, details regarding reaction conditions (e.g., solvent, temperature, reaction time) and purification methods remain speculative.
Biological Activity and Signaling Pathways
A thorough search of the scientific literature, including chemical and biological databases, yielded no specific information on the biological activity, pharmacological effects, or involvement in any signaling pathways for this compound. While related diamine compounds are known to be used as ligands in metal complexes for catalysis, there is no documented evidence of this specific compound being utilized in such a capacity or having been screened for biological activity.
The absence of data in this area suggests that the compound has not been a focus of pharmacological or biochemical research, or that any such studies have not been published in the accessible public domain.
Conclusion
This compound remains a compound with a significant lack of characterization in the scientific literature. While its chemical structure is known, there is a dearth of experimental data regarding its physicochemical properties, a detailed and validated synthetic protocol, and any information on its biological effects. The information presented in this guide is based on inferences from related compounds and the limited data available. Further experimental investigation is required to fully characterize this molecule and to explore its potential applications in chemistry, materials science, or the life sciences. Researchers and drug development professionals should be aware of this information gap when considering this compound in their work.
References
N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene: An Obscure Diamine with Limited Publicly Available Research
Despite a comprehensive search of scientific literature and patent databases, a detailed historical account and in-depth biological data for N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene remain elusive. This unsaturated diamine, with the chemical formula C12H26N2, appears to be a compound with limited documented research into its discovery, synthesis, and biological significance.
While basic chemical identifiers for this compound are available, including its CAS registry number (20412-52-6 and a potential synonym CAS 105-17-9) and molecular weight (198.35 g/mol ), specific information regarding its initial synthesis, the researchers or institutions involved, and the timeline of its discovery is not readily found in the public domain.
Chemical and Physical Properties
A summary of the available quantitative data for this compound and a closely related compound, N,N,N',N'-Tetraethyl-2-butyne-1,4-diamine, is presented below. The inclusion of the butyne analog is for comparative purposes, as some initial search results pointed towards its synthesis.
| Property | This compound | N,N,N',N'-Tetraethyl-2-butyne-1,4-diamine |
| CAS Number | 20412-52-6 | 105-18-0 |
| Molecular Formula | C12H26N2 | C12H24N2 |
| Molecular Weight | 198.35 g/mol | 196.33 g/mol |
Synthesis
Detailed experimental protocols for the synthesis of this compound are not explicitly described in readily accessible scientific literature. However, a plausible synthetic route can be inferred from the synthesis of the related compound, 2-Butyne-1,4-diamine, N,N,N',N'-tetraethyl-. This synthesis involves the reaction of 2-butyne-1,4-diol with diethylamine. A logical synthetic pathway for this compound could potentially involve the reduction of the corresponding butyne derivative or the reaction of a 1,4-dihalo-2-butene with diethylamine.
Below is a generalized workflow illustrating a potential synthetic approach.
Caption: A potential synthetic workflow for this compound.
Biological Activity and Signaling Pathways
A critical gap in the available information is the absence of any data related to the biological activity of this compound. Extensive searches have not yielded any studies investigating its pharmacological properties, mechanism of action, or its effects on any signaling pathways. This lack of research prevents the creation of the requested diagrams of signaling pathways or experimental workflows related to its biological effects.
Conclusion
Solubility Profile of N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene. Due to the limited availability of specific quantitative solubility data in published literature, this document outlines the predicted solubility based on established principles of organic chemistry and provides a detailed experimental protocol for its determination. This guide is intended to support researchers and professionals in the effective handling and application of this compound in various experimental and developmental contexts.
Introduction
This compound is a tertiary diamine with potential applications in organic synthesis and materials science. A thorough understanding of its solubility in common laboratory solvents is crucial for its use in reaction chemistry, purification processes, and formulation development. This guide synthesizes the known chemical properties of similar compounds and general solubility principles for tertiary amines to provide a reliable predictive framework.
Predicted Solubility of this compound
The solubility of a compound is primarily dictated by the principle of "like dissolves like."[1] The molecular structure of this compound, with its hydrocarbon backbone and two tertiary amine functional groups, suggests a predominantly non-polar character with some capacity for polar interactions.
Key Structural Features Influencing Solubility:
-
Tertiary Amine Groups: The lone pairs of electrons on the nitrogen atoms can act as hydrogen bond acceptors, allowing for some interaction with protic solvents.[2] However, the absence of N-H bonds prevents it from acting as a hydrogen bond donor, which generally reduces solubility in highly polar, protic solvents like water compared to primary or secondary amines.[3]
-
Alkyl Chains: The eight ethyl groups and the butene backbone contribute to the non-polar character of the molecule, enhancing its solubility in non-polar organic solvents.[4]
-
Molecular Weight: As the size of the hydrophobic alkyl portion of an amine increases, its solubility in water tends to decrease.[4]
Based on these principles, the following table summarizes the predicted solubility of this compound in a range of common laboratory solvents.
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Toluene, Diethyl Ether, Chloroform | High | The predominantly non-polar structure of the analyte will readily dissolve in non-polar solvents due to favorable van der Waals interactions. Aliphatic amines generally show significant solubility in organic solvents.[5] |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF) | Moderate to High | The polarity of these solvents can interact with the dipole moment of the tertiary amine groups, leading to good solubility. Amines are generally soluble in polar organic solvents.[5] |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The ability to act as a hydrogen bond acceptor will allow for some solubility. However, the large non-polar hydrocarbon content and inability to donate hydrogen bonds will limit miscibility with water.[2][3] |
| Acidic Solutions | Dilute Aqueous HCl, Dilute Aqueous H₂SO₄ | High | As a base, it will be protonated by acids to form a more polar ammonium salt, which is significantly more soluble in aqueous solutions.[6] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound.
Materials and Equipment
-
This compound
-
Selected solvents (e.g., water, ethanol, acetone, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Workflow
The overall workflow for determining the solubility is depicted in the following diagram.
References
A Technical Guide to the Spectral Properties of N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene is a tetra-substituted diamine containing a central carbon-carbon double bond. As with many complex organic molecules, a thorough understanding of its structural and electronic properties is crucial for its application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for the characterization of such compounds.
Due to the limited availability of published experimental spectral data for this compound, this guide provides a comprehensive overview of its predicted spectral characteristics. These predictions are based on the analysis of structurally analogous compounds, namely N,N,N',N'-Tetramethyl-1,4-diaminobut-2-ene and N,N,N',N'-Tetraethyl-1,4-diaminobutane, for which experimental data is more readily accessible. This approach allows for a scientifically grounded estimation of the spectral properties of the target molecule.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from the known spectral data of analogous compounds and established principles of spectroscopic interpretation.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is predicted to show three distinct signals corresponding to the ethyl protons and the methylene and methine protons of the butene backbone. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the presence of the double bond.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| -CH=CH- | ~5.5 - 5.7 | Triplet | 2H |
| -NCH₂-CH= | ~3.0 - 3.2 | Doublet | 4H |
| -NCH₂CH₃ | ~2.4 - 2.6 | Quartet | 8H |
| -NCH₂CH₃ | ~1.0 - 1.2 | Triplet | 12H |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum is expected to exhibit four signals, corresponding to the four unique carbon environments in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH=CH- | ~128 - 132 |
| -NCH₂-CH= | ~55 - 60 |
| -NCH₂CH₃ | ~45 - 50 |
| -NCH₂CH₃ | ~11 - 15 |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will be characterized by the presence of C-H stretching and bending vibrations, C-N stretching, and a characteristic C=C stretching frequency for the butene double bond.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H (sp³ stretch) | 2850 - 3000 | Medium to Strong |
| C-H (sp² stretch) | 3010 - 3050 | Medium |
| C=C (stretch) | 1640 - 1680 | Medium to Weak |
| C-N (stretch) | 1050 - 1250 | Medium |
| C-H (bend) | 1370 - 1470 | Medium |
Predicted Mass Spectrometry Data
The mass spectrum, likely obtained via electron ionization (EI), is predicted to show a molecular ion peak and characteristic fragmentation patterns arising from the cleavage of C-N and C-C bonds.
| m/z | Predicted Identity | Notes |
| 198 | [M]⁺ | Molecular ion |
| 183 | [M - CH₃]⁺ | Loss of a methyl group |
| 169 | [M - C₂H₅]⁺ | Loss of an ethyl group |
| 99 | [CH₂=CHN(C₂H₅)₂]⁺ | Alpha-cleavage |
| 86 | [CH₂N(C₂H₅)₂]⁺ | Alpha-cleavage |
| 58 | [N(C₂H₅)₂]⁺ | Cleavage of the N-CH₂ bond |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectral data for this compound. These protocols are based on standard laboratory procedures for similar amine compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample height in the tube is adequate for the spectrometer being used (typically around 4-5 cm).
-
-
¹H NMR Acquisition :
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use an appropriate relaxation delay (e.g., 1-2 seconds) and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks and reference the spectrum to an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition :
-
Tune the probe to the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.
-
Process the data similarly to the ¹H spectrum and reference it to the solvent peak or an internal standard.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of the neat liquid sample of this compound directly onto the ATR crystal.
-
If the sample is a solid, place a small amount on the crystal and apply pressure using the instrument's pressure arm to ensure good contact.
-
-
Data Acquisition :
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction (Electron Ionization - EI with GC-MS) :
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, hexane).
-
Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC) inlet.
-
The GC will separate the compound from the solvent and any impurities before it enters the mass spectrometer.
-
-
Ionization and Analysis :
-
In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
-
-
Data Interpretation :
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak, which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern to deduce the structure of the molecule.
-
Visualizations
The following diagrams illustrate the logical workflow for the spectral analysis of this compound.
theoretical studies on N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene
An In-depth Technical Guide on the Theoretical and Experimental Aspects of N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene
Introduction
This compound is a symmetrically substituted unsaturated diamine. Its structure, featuring a central carbon-carbon double bond and two flanking diethylamino groups, suggests a rich conformational landscape and potential for interesting electronic properties and reactivity. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a summary of known and extrapolated data, proposed experimental protocols, and a framework for theoretical investigations.
Molecular Structure and Properties
The core structure of this compound consists of a but-2-ene backbone with tetraethyl-substituted amino groups at the 1 and 4 positions. The molecular formula for this compound is C12H26N2.[1]
Physicochemical Properties
While specific experimental data for this compound is scarce, properties can be inferred from its close analog, N,N,N',N'-Tetramethyl-1,4-diaminobut-2-ene.
| Property | Value (for Tetramethyl Analog) | Reference |
| Molecular Weight | 142.24 g/mol | [2] |
| Boiling Point | 171-172 °C at 735 mmHg | |
| Density | 0.808 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.4416 |
Spectroscopic Data (Analog-Based)
Spectroscopic data for the tetramethyl analog provides a basis for the expected spectral characteristics of the tetraethyl compound.
| Spectroscopy | Expected Peaks/Signals for this compound (based on tetramethyl analog) |
| ¹H NMR | Signals corresponding to the ethyl protons (triplet and quartet) and the methylene and vinyl protons of the butene backbone. |
| ¹³C NMR | Resonances for the ethyl carbons and the sp² and sp³ hybridized carbons of the diaminobutene core. |
| IR | Characteristic peaks for C-N stretching, C=C stretching, and C-H bending vibrations. |
| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns typical for dialkylamines.[2] |
Theoretical Studies: A Proposed Computational Workflow
Given the absence of direct theoretical studies, a computational investigation of this compound would be highly valuable. A suggested workflow utilizing Density Functional Theory (DFT) is presented below. DFT has been successfully applied to study the steric and electronic effects in unsaturated diaminocarbenes.[3]
Caption: Proposed DFT workflow for theoretical studies.
Conformational Analysis
The rotational freedom around the C-C and C-N single bonds suggests the existence of multiple conformers. A systematic conformational search would be necessary to identify the low-energy structures. The bulky tetraethyl groups are expected to play a significant role in determining the most stable conformations due to steric hindrance.
Electronic Properties
Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's reactivity. The nitrogen lone pairs are expected to contribute significantly to the HOMO, indicating nucleophilic character. The electrostatic potential (ESP) map would reveal regions of high and low electron density, highlighting potential sites for electrophilic and nucleophilic attack.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route can be adapted from the synthesis of the analogous N,N,N',N'-tetraethylbut-2-yne-1,4-diamine.[4] This would involve the reduction of the alkyne to an alkene.
Caption: Proposed synthetic workflow.
Detailed Protocol:
-
Synthesis of N,N,N',N'-Tetraethyl-1,4-diaminobut-2-yne: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1,4-dichloro-2-butyne in anhydrous THF. Add an excess of diethylamine and a non-nucleophilic base such as sodium hydride. Stir the reaction mixture at room temperature for 24 hours.
-
Work-up and Isolation of Intermediate: Quench the reaction with water and extract the aqueous layer with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N,N,N',N'-tetraethyl-1,4-diaminobut-2-yne.
-
Reduction to this compound: Dissolve the crude intermediate in ethanol and add a catalytic amount of Lindlar's catalyst. Hydrogenate the mixture at atmospheric pressure until the uptake of hydrogen ceases.
-
Final Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Remove the solvent under reduced pressure and purify the resulting oil by vacuum distillation or column chromatography to yield the final product.
Characterization
The synthesized compound should be characterized using standard spectroscopic techniques:
-
¹H and ¹³C NMR: To confirm the structure and assess purity.
-
FTIR Spectroscopy: To identify the characteristic functional groups.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
Potential Applications
Diamines are versatile building blocks in organic synthesis and medicinal chemistry. This compound could potentially be used as:
-
A ligand in coordination chemistry.
-
A monomer in polymer synthesis.
-
A precursor for the synthesis of more complex molecules with potential biological activity.
Conclusion
While direct are currently lacking, this guide provides a comprehensive framework for its investigation. By leveraging data from analogous compounds and established computational methodologies, researchers can predict its properties and reactivity. The proposed synthetic protocol offers a viable route to obtaining this compound for experimental validation and further exploration of its potential applications. Future work should focus on performing the outlined theoretical calculations and carrying out the synthesis and characterization to provide a more complete understanding of this intriguing molecule.
References
Methodological & Application
Application Notes and Protocols for N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene in Catalysis
Introduction
N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene is a bidentate diamine ligand with potential applications in coordination chemistry and catalysis. The presence of two tertiary amine functionalities connected by a C4 backbone allows for the formation of chelate complexes with various transition metals, which are central to many catalytic processes. While specific, detailed applications and protocols for this particular ligand are not extensively documented in publicly available scientific literature, its structural motifs are analogous to other diamine ligands that have found utility in a range of catalytic transformations. This document provides a general overview of the potential uses of such ligands, along with a hypothetical experimental protocol for evaluating the efficacy of this compound in a common catalytic reaction.
Potential Catalytic Applications
Diamine ligands are widely employed in various catalytic reactions due to their ability to stabilize metal centers and influence their electronic and steric properties. Based on the applications of structurally similar ligands, this compound could potentially be investigated as a ligand in the following catalytic systems:
-
Palladium-Catalyzed Cross-Coupling Reactions: Diamine ligands are known to be effective in various palladium-catalyzed reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. They can enhance catalyst stability and activity.
-
Copper-Catalyzed Reactions: Copper complexes with diamine ligands are utilized in atom transfer radical polymerization (ATRP), click chemistry, and various coupling reactions. The chelation of the diamine can modulate the redox properties of the copper center.
-
Other Transition Metal Catalysis: This ligand could also be explored in catalysis involving other transition metals like nickel, rhodium, and iridium for reactions such as hydrogenation, hydroformylation, and polymerization.
Hypothetical Application: Screening in a Suzuki-Miyaura Cross-Coupling Reaction
The following section outlines a general protocol for the screening of this compound as a ligand in a model Suzuki-Miyaura cross-coupling reaction.
Objective: To evaluate the effectiveness of this compound as a ligand in the palladium-catalyzed Suzuki-Miyaura coupling of 4-bromotoluene and phenylboronic acid.
Table 1: Hypothetical Screening Results for Ligand in Suzuki-Miyaura Coupling
| Entry | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | L1 | 1 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | L1 | 0.5 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 78 |
| 3 | L1 | 1 | Cs₂CO₃ | Dioxane | 100 | 12 | 92 |
| 4 | L1 | 1 | K₃PO₄ | THF | 80 | 24 | 65 |
L1 = this compound
Experimental Protocol
Materials:
-
This compound (Ligand)
-
Palladium(II) acetate (Pd(OAc)₂)
-
4-Bromotoluene
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Catalyst Pre-formation (Optional but recommended):
-
In a Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate (1 mol%) and this compound (1.2 mol%) in toluene.
-
Stir the mixture at room temperature for 30 minutes. The formation of a palladium-ligand complex may be indicated by a color change.
-
-
Reaction Setup:
-
To a separate Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene (5 mL) and deionized water (1 mL) to the flask.
-
-
Initiation of Reaction:
-
To the reaction mixture, add the pre-formed catalyst solution via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion (e.g., 12 hours), cool the reaction mixture to room temperature.
-
Add ethyl acetate (10 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Calculate the reaction yield.
-
Diagrams
Caption: General workflow for screening a novel ligand in a Suzuki-Miyaura cross-coupling reaction.
While this compound is not a widely documented ligand in catalysis, its diamine structure suggests potential for application in various transition metal-catalyzed reactions. The provided hypothetical protocol for a Suzuki-Miyaura coupling serves as a starting point for researchers and scientists to systematically evaluate its performance. Further screening of reaction conditions, including the choice of metal precursor, base, solvent, and temperature, would be necessary to fully elucidate the catalytic potential of this ligand. The general workflow and principles outlined can be adapted to explore its utility in other catalytic transformations.
Application Notes and Protocols: N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene in Polymerization
Introduction
N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene is a tetradentate amine ligand. Its structural similarity to other commonly used ligands in metal-catalyzed polymerization, such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) and tris(2-dimethylaminoethyl)amine (Me6TREN), suggests its potential utility in techniques like Atom Transfer Radical Polymerization (ATRP). In ATRP, multidentate amine ligands are crucial for complexing with a copper(I) halide catalyst, forming a complex that facilitates the controlled, reversible transfer of a halogen atom. This process allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures.
This document provides a hypothetical protocol for the ATRP of a common monomer, methyl methacrylate (MMA), using a Cu(I)Br catalyst and this compound as the ligand.
Proposed Signaling Pathway: ATRP Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for ATRP, highlighting the role of the copper catalyst and the amine ligand.
Caption: Proposed ATRP catalytic cycle with an amine ligand.
Experimental Protocols
Materials
-
Monomer: Methyl methacrylate (MMA), inhibitor removed by passing through a column of basic alumina.
-
Initiator: Ethyl α-bromoisobutyrate (EBiB).
-
Catalyst: Copper(I) bromide (CuBr), purified by washing with acetic acid and ethanol, then dried under vacuum.
-
Ligand: this compound.
-
Solvent: Anisole, anhydrous.
-
Inhibitor remover: Basic alumina.
-
Other: Nitrogen gas (high purity), syringes, Schlenk flasks.
Protocol: ATRP of Methyl Methacrylate
-
Monomer and Solvent Preparation: In a 50 mL Schlenk flask equipped with a magnetic stir bar, add methyl methacrylate (10.0 g, 100 mmol) and anisole (10 mL).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Catalyst and Ligand Addition: In a separate 25 mL Schlenk flask, add CuBr (143.5 mg, 1.0 mmol) and this compound (198.4 mg, 1.0 mmol). Evacuate and backfill the flask with nitrogen three times.
-
Initiation: Using a degassed syringe, add the monomer/solvent mixture to the flask containing the catalyst and ligand. Stir until a homogeneous solution is formed.
-
Reaction Start: Inject ethyl α-bromoisobutyrate (195.0 mg, 1.0 mmol) into the reaction mixture to initiate the polymerization.
-
Polymerization: Place the Schlenk flask in a preheated oil bath at 90°C and stir for the desired reaction time. Periodically take samples via a degassed syringe to monitor conversion and molecular weight evolution.
-
Termination: To quench the reaction, cool the flask to room temperature and expose the mixture to air. Dilute the mixture with tetrahydrofuran (THF).
-
Purification: Pass the diluted polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by dropwise addition of the solution into a large excess of cold methanol.
-
Drying: Decant the methanol and dry the polymer in a vacuum oven at 60°C to a constant weight.
Data Presentation
The following table summarizes hypothetical reaction conditions for the ATRP of methyl methacrylate using this compound as a ligand.
| Parameter | Value |
| Monomer | Methyl Methacrylate (MMA) |
| [Monomer]:[Initiator]:[Catalyst]:[Ligand] | 100:1:1:1 |
| Initiator | Ethyl α-bromoisobutyrate (EBiB) |
| Catalyst | Copper(I) Bromide (CuBr) |
| Ligand | This compound |
| Solvent | Anisole |
| Temperature | 90°C |
| Reaction Time | 6 hours |
| Theoretical Molecular Weight (Mn,th) | 10,000 g/mol (assuming 100% conversion) |
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for the ATRP of methyl methacrylate.
Caption: Experimental workflow for ATRP.
Conclusion
While direct experimental data for this compound in polymerization is not currently available, its structural characteristics suggest it could be a viable ligand for ATRP and other metal-catalyzed polymerization reactions. The provided hypothetical protocol offers a starting point for researchers to investigate its efficacy in controlling polymerization processes. Key parameters to explore would include the effect of the catalyst-to-ligand ratio, solvent polarity, and temperature on the polymerization kinetics and the properties of the resulting polymer. Characterization techniques such as gel permeation chromatography (GPC) and nuclear magnetic resonance (NMR) spectroscopy would be essential to determine the molecular weight, polydispersity, and structure of the synthesized polymers.
Application Notes and Protocols for Diamines in Pharmaceutical Synthesis: A Focus on N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene Analogs
A comprehensive review of scientific literature and patent databases did not yield specific examples of N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene being directly employed in pharmaceutical synthesis. The structural motif of a tetrasubstituted 1,4-diaminobut-2-ene is not commonly cited as a key reagent, catalyst, or intermediate in the synthesis of active pharmaceutical ingredients (APIs).
However, the broader class of aliphatic diamines, particularly those with tertiary amine functionalities, plays a crucial role in various synthetic transformations that are fundamental to pharmaceutical development. These compounds are frequently used as strong chelating ligands for metal catalysts, as bases, and as reagents in the formation of more complex molecular architectures.
To provide relevant context and practical guidance for researchers, this document will focus on the applications of a well-studied and structurally related diamine, N,N,N',N'-Tetramethylethylenediamine (TMEDA) . The principles and protocols illustrated here may offer insights into the potential, albeit currently undocumented, applications of this compound.
Application Notes: The Role of Tertiary Diamines in Synthesis
Tertiary diamines like TMEDA are versatile tools in organic synthesis, primarily valued for their ability to:
-
Activate Organolithium Reagents: TMEDA is widely known for its ability to chelate lithium cations, thereby breaking down organolithium reagent aggregates and increasing the reactivity and basicity of the carbanion. This is particularly useful in directed ortho-metalation (DoM) reactions, a powerful strategy for the functionalization of aromatic rings in pharmaceutical intermediates.
-
Serve as Ligands in Metal-Catalyzed Reactions: The two nitrogen atoms can coordinate to a variety of transition metals (e.g., Palladium, Copper, Ruthenium), modifying the metal center's electronic properties and steric environment. This can enhance catalytic activity, improve selectivity (regio-, chemo-, and stereoselectivity), and stabilize reactive intermediates in cross-coupling reactions, hydrogenations, and other transformations.
-
Act as a Catalyst in Polymerization: While less directly related to small molecule API synthesis, their role as catalysts in polymerization reactions is well-established.[1]
The presence of a double bond in the backbone of this compound, as opposed to the saturated backbone of TMEDA or N,N,N',N'-tetraethylputrescine, introduces conformational rigidity and different electronic properties, which could influence its coordination chemistry and catalytic activity.
Experimental Protocols: Representative Use of a Tertiary Diamine
The following protocol details the use of TMEDA in a classic synthetic transformation relevant to pharmaceutical chemistry: the directed ortho-lithiation and subsequent electrophilic quench of an anisole derivative. This reaction is a common strategy for introducing substituents onto an aromatic ring with high regioselectivity.
Protocol: Directed Ortho-Lithiation of Anisole using n-BuLi/TMEDA
Objective: To synthesize 2-iodoanisole from anisole via a directed ortho-lithiation reaction.
Materials:
-
Anisole (reagent grade)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled
-
n-Butyllithium (n-BuLi), 2.5 M solution in hexanes
-
Iodine (I₂)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, and other standard glassware.
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is assembled and flame-dried under a stream of nitrogen.
-
Reagent Charging: The flask is allowed to cool to room temperature under nitrogen. Anhydrous diethyl ether (100 mL) and anisole (5.41 g, 50 mmol) are added via syringe. Freshly distilled TMEDA (6.39 g, 55 mmol, 1.1 eq) is then added.
-
Lithiathion: The solution is cooled to 0 °C in an ice bath. n-Butyllithium (22 mL of a 2.5 M solution in hexanes, 55 mmol, 1.1 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C. The reaction mixture is then stirred at 0 °C for 1 hour, during which a white precipitate may form.
-
Electrophilic Quench: A solution of iodine (14.0 g, 55 mmol, 1.1 eq) in 50 mL of anhydrous diethyl ether is prepared. The lithiated anisole solution is cooled to -78 °C (dry ice/acetone bath), and the iodine solution is added dropwise over 20 minutes. The reaction is stirred at -78 °C for an additional 30 minutes and then allowed to warm to room temperature overnight.
-
Workup: The reaction is quenched by the slow addition of 50 mL of saturated aqueous sodium thiosulfate solution. The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with saturated aqueous sodium thiosulfate (50 mL), followed by brine (50 mL), and then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography on silica gel to afford 2-iodoanisole.
Data Presentation
| Parameter | Value |
| Starting Material | Anisole |
| Key Reagents | n-BuLi, TMEDA, I₂ |
| Product | 2-Iodoanisole |
| Typical Yield | 75-85% |
| Purity (by GC/NMR) | >98% |
| Reaction Time | ~14 hours |
| Reaction Temperature | -78 °C to room temp. |
Mandatory Visualizations
Caption: Experimental workflow for directed ortho-lithiation.
Caption: Role of TMEDA in Directed Ortho-Metalation.
References
Application Notes and Protocols: N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene as a Versatile Precursor for Novel Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene as a precursor for the synthesis of novel polymeric materials. The unique structural features of this diamine, including the central carbon-carbon double bond and the tertiary amine functionalities, offer intriguing possibilities for creating materials with tailored properties for a range of applications, from specialty polyamides to advanced materials for biomedical and electronic applications. The following sections detail proposed synthetic protocols and potential applications.
Synthesis of Novel Polyamides with Enhanced Flexibility
The diamine functionality of this compound makes it a suitable monomer for the synthesis of polyamides through condensation polymerization with dicarboxylic acids or their derivatives. The presence of the but-2-ene unit in the polymer backbone is hypothesized to impart increased flexibility and unique thermal properties compared to polyamides derived from saturated diamines.
Experimental Protocol: Synthesis of a Novel Polyamide via Interfacial Polymerization
This protocol describes the synthesis of a polyamide from this compound and a diacid chloride, such as sebacoyl chloride, using an unstirred interfacial polymerization method.[1][2]
Materials:
-
This compound
-
Sebacoyl chloride
-
Dichloromethane (DCM)
-
Deionized water
-
Sodium carbonate (Na₂CO₃)
Procedure:
-
Aqueous Phase Preparation: Prepare an aqueous solution of this compound (e.g., 0.4 M) and sodium carbonate (e.g., 0.4 M) in deionized water. The sodium carbonate is added to neutralize the HCl gas that is a byproduct of the reaction.
-
Organic Phase Preparation: Prepare an organic solution of sebacoyl chloride (e.g., 0.2 M) in dichloromethane.
-
Interfacial Polymerization: Carefully layer the organic phase on top of the aqueous phase in a beaker. A polymer film will form at the interface of the two immiscible liquids.[1][2]
-
Polymer Extraction: Gently grasp the polyamide film at the interface with forceps and continuously pull it out of the beaker. The polymer will form a continuous rope.
-
Washing and Drying: Wash the collected polymer thoroughly with deionized water and then with a solvent like ethanol to remove unreacted monomers and salts. Dry the polymer in a vacuum oven at a low temperature (e.g., 60 °C) until a constant weight is achieved.
Data Presentation: Expected Polymer Properties
| Property | Expected Value/Range | Characterization Technique |
| Molecular Weight (Mn) | 10,000 - 30,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC |
| Glass Transition Temp. (Tg) | To be determined | Differential Scanning Calorimetry (DSC) |
| Melting Temperature (Tm) | To be determined | DSC |
| Inherent Viscosity | 0.4 - 0.8 dL/g | Viscometry |
Workflow for Polyamide Synthesis
Caption: Workflow for the synthesis of a novel polyamide.
Development of n-Type Conductive Polymers
The carbon-carbon double bond in this compound provides a site for potential polymerization to form conjugated polymers. While the tetraethyl-substituted amines are not ideal for direct polymerization into a conductive backbone, this precursor can be a valuable building block in copolymerization with other monomers to create n-type conductive materials. The electron-donating nature of the amine groups can influence the electronic properties of the resulting polymer.[3]
Experimental Protocol: Synthesis of a Copolymer for Conductive Applications
This protocol outlines a hypothetical copolymerization of this compound with a suitable comonomer, for instance, a di-thienyl derivative, via a chemical polymerization method.
Materials:
-
This compound
-
Comonomer (e.g., 2,5-dibromothiophene)
-
Catalyst (e.g., Palladium-based catalyst)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound and the comonomer in anhydrous toluene.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture.
-
Polymerization: Heat the reaction mixture to a specified temperature (e.g., 90-110 °C) and stir for a defined period (e.g., 24-48 hours).
-
Polymer Precipitation: After cooling to room temperature, precipitate the polymer by adding the reaction mixture to a non-solvent such as methanol.
-
Purification: Filter the precipitated polymer and wash it with methanol and acetone to remove any unreacted monomers and catalyst residues.
-
Drying: Dry the purified polymer under vacuum.
Data Presentation: Expected Polymer Characteristics
| Property | Expected Value/Range | Characterization Technique |
| Electrical Conductivity (doped) | 10⁻⁵ - 10⁻² S/cm | Four-Point Probe Measurement |
| UV-Vis Absorption (λmax) | To be determined | UV-Vis Spectroscopy |
| Electrochemical Band Gap | To be determined | Cyclic Voltammetry |
| Molecular Weight (Mn) | 5,000 - 20,000 g/mol | Gel Permeation Chromatography (GPC) |
Workflow for Conductive Copolymer Synthesis
Caption: Workflow for the synthesis of a conductive copolymer.
Quaternary Ammonium Polymers for Drug Delivery Systems
The tertiary amine groups in this compound can be quaternized to introduce permanent positive charges. Polymers containing quaternary ammonium groups are widely investigated for their antimicrobial properties and as non-viral vectors for gene delivery. A polymer synthesized from this precursor can be post-functionalized to create a cationic polyelectrolyte.
Experimental Protocol: Quaternization of a Precursor Polymer
This protocol describes the quaternization of a polyamide (synthesized as in section 1) to introduce quaternary ammonium functionalities.
Materials:
-
Precursor polyamide
-
Quaternizing agent (e.g., Methyl iodide)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Precipitating solvent (e.g., Diethyl ether)
Procedure:
-
Dissolution: Dissolve the precursor polyamide in DMF.
-
Quaternization Reaction: Add an excess of methyl iodide to the polymer solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours in the dark to prevent photodegradation of the methyl iodide.
-
Precipitation: Precipitate the quaternized polymer by pouring the reaction mixture into a large volume of diethyl ether.
-
Purification: Filter the polymer and wash it repeatedly with diethyl ether to remove unreacted methyl iodide and DMF.
-
Drying: Dry the final cationic polymer under vacuum.
Data Presentation: Properties of the Quaternized Polymer
| Property | Expected Outcome | Characterization Technique |
| Degree of Quaternization | > 80% | ¹H NMR Spectroscopy |
| Zeta Potential | Positive value (e.g., +10 to +30 mV) | Dynamic Light Scattering (DLS) |
| Solubility | Increased solubility in polar solvents (e.g., water) | Visual Observation |
| Biocompatibility | To be evaluated | Cell Viability Assays (e.g., MTT) |
Logical Relationship for Drug Delivery Application
Caption: Logical flow for developing a drug delivery system.
References
Application Notes and Protocols for the Synthesis of Metal Complexes with N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene is a bidentate N,N'-donor ligand featuring a central carbon-carbon double bond. This ligand can coordinate to a variety of metal centers, offering potential applications in catalysis, materials science, and as precursors for pharmacologically active compounds. The ethyl substituents on the nitrogen atoms provide steric bulk, which can influence the coordination geometry and reactivity of the resulting metal complexes. Due to the limited availability of specific literature on the coordination chemistry of this particular ligand, the following protocols are based on general synthetic methods for analogous unsaturated diamine ligands and their metal complexes.
I. Synthesis of the Ligand: this compound
The synthesis of this compound can be achieved through the reduction of its alkyne precursor, N,N,N',N'-Tetraethyl-1,4-diaminobut-2-yne.
Protocol 1: Synthesis of this compound
Materials:
-
N,N,N',N'-Tetraethyl-1,4-diaminobut-2-yne
-
Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead)
-
Hydrogen gas (H₂)
-
Anhydrous solvent (e.g., ethanol, ethyl acetate)
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
-
Filtration apparatus
Procedure:
-
In a flask equipped with a magnetic stir bar, dissolve N,N,N',N'-Tetraethyl-1,4-diaminobut-2-yne in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Carefully add a catalytic amount of Lindlar's catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a controlled gas inlet).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting material and the formation of the product.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite or a similar filter aid to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
II. General Protocol for the Synthesis of Metal Complexes
The following is a generalized protocol for the synthesis of metal complexes with this compound. The specific metal salt, solvent, and reaction conditions may need to be optimized for each specific complex. This protocol is applicable to a range of transition metals, including but not limited to palladium(II), platinum(II), copper(II), and nickel(II).
Protocol 2: Synthesis of a Generic [M(L)X₂] Complex (where M = Metal, L = this compound, X = halide or other anion)
Materials:
-
This compound (Ligand, L)
-
A suitable metal precursor salt (e.g., K₂[PdCl₄], K₂[PtCl₄], CuCl₂, NiCl₂·6H₂O)
-
An appropriate solvent (e.g., water, ethanol, methanol, acetonitrile, dichloromethane)
-
Standard laboratory glassware
Procedure:
-
Dissolve the metal precursor salt in the chosen solvent. In some cases, gentle heating may be required to achieve complete dissolution.
-
In a separate flask, dissolve one equivalent of the ligand, this compound, in the same solvent.
-
Slowly add the ligand solution to the stirred solution of the metal salt at room temperature.
-
Observe any color change or precipitation, which may indicate the formation of the complex.
-
Continue stirring the reaction mixture for a period of 2 to 24 hours at room temperature or with gentle heating, depending on the reactivity of the metal precursor.
-
If a precipitate forms, collect the solid by filtration, wash it with a small amount of cold solvent, and then with a non-polar solvent like diethyl ether or hexane to remove any unreacted ligand.
-
If no precipitate forms, the solvent can be slowly evaporated or a counter-solvent can be added to induce crystallization or precipitation.
-
Dry the resulting solid complex in a desiccator or under vacuum.
Characterization: The synthesized complex should be characterized by elemental analysis, FT-IR spectroscopy, UV-Vis spectroscopy, and, where applicable, NMR spectroscopy (for diamagnetic complexes) and single-crystal X-ray diffraction to determine its structure and coordination environment.
III. Data Presentation
Due to the scarcity of specific data for this compound complexes, the following table summarizes typical characterization data for analogous diamine and ene-diamine metal complexes. Researchers should expect similar types of data for the target complexes.
Table 1: Typical Spectroscopic and Analytical Data for Analogous Diamine Metal Complexes
| Complex Type | Metal | Technique | Typical Observations | Reference Analogy |
| [M(diamine)Cl₂] | Pd(II) | FT-IR (cm⁻¹) | ν(M-N) ~400-500, ν(M-Cl) ~300-350 | Palladium(II) complexes with N,N'-dialkylethylenediamines |
| Pt(II) | ¹⁹⁵Pt NMR (ppm) | Chemical shift dependent on coordination sphere | Cisplatin analogues with diamine ligands | |
| Cu(II) | UV-Vis (nm) | d-d transitions in the visible region (~500-700 nm) | Copper(II) complexes with tetramethylethylenediamine | |
| Ni(II) | Magnetic Moment | Can be diamagnetic (square planar) or paramagnetic (octahedral) | Nickel(II) complexes with substituted ethylenediamines | |
| [M(ene-diamine)X₂] | Pd(II) | ¹H NMR (ppm) | Coordination shifts of alkene and N-alkyl protons | Palladium(II) complexes with unsaturated diamine ligands |
| Pt(II) | Elemental Analysis | C, H, N analysis to confirm stoichiometry | Platinum(II) complexes with unsaturated N-donor ligands |
IV. Potential Applications
While specific applications for metal complexes of this compound are not well-documented, analogous complexes of platinum group metals with unsaturated diamine ligands have shown promise in the field of catalysis .
-
Cross-Coupling Reactions: Palladium and nickel complexes with N-donor ligands are widely used as catalysts in fundamental carbon-carbon bond-forming reactions such as Suzuki, Heck, and Sonogashira couplings. The electronic and steric properties of the this compound ligand could influence the efficiency and selectivity of such catalytic processes.
-
Homogeneous Catalysis: The solubility of these complexes in organic solvents makes them suitable candidates for homogeneous catalysis.
Further research into the catalytic activity of these specific complexes is warranted to explore their potential in organic synthesis.
V. Visualizations
Diagram 1: General Experimental Workflow for Metal Complex Synthesis
Caption: General workflow for the synthesis of a metal complex.
Diagram 2: Potential Catalytic Cycle (Generic Cross-Coupling)
Application Notes and Protocols for N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene Mediated Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The performance of these catalytic systems is critically dependent on the nature of the ligands coordinated to the palladium center. While phosphine and N-heterocyclic carbene (NHC) ligands are widely employed, there is growing interest in the use of more accessible and air-stable ligands, such as aliphatic diamines.
This document provides detailed application notes and generalized protocols for the use of N,N,N',N'-tetra-alkyl-1,4-diaminoalkene ligands, with a focus on N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene, in three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings. Although direct literature precedence for this compound in these specific reactions is limited, the provided protocols are based on established methodologies for structurally similar chelating diamines, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), and serve as a robust starting point for reaction optimization.
The presence of the central double bond and the ethyl substituents in this compound may offer unique steric and electronic properties to the palladium catalyst, potentially influencing its stability, activity, and selectivity. Researchers are encouraged to use the following protocols as a guide and systematically optimize the reaction conditions for their specific substrates.
General Mechanistic Pathway
The catalytic cycle for these cross-coupling reactions generally proceeds through a series of well-established steps. The diamine ligand plays a crucial role in stabilizing the palladium species and facilitating the key transformations.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Synthesis of Biaryls
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates.[1][2] The use of a diamine ligand can promote the reaction under mild conditions.[1]
General Reaction Scheme:
Ar-X + Ar'-B(OR)₂ → Ar-Ar'
Ar, Ar' : Aryl, heteroaryl, vinyl X : I, Br, Cl, OTf B(OR)₂ : Boronic acid or boronic ester
Tabulated Reaction Conditions:
| Parameter | Condition | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | 0.5 - 5 mol% |
| Ligand | This compound | 1 - 10 mol% |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, t-BuOK | 2 - 3 equivalents |
| Solvent | Toluene, Dioxane, THF, DMF/H₂O | Anhydrous or aqueous mixtures |
| Temperature | 60 - 110 °C | Optimization is crucial |
| Reaction Time | 2 - 24 hours | Monitored by TLC or GC-MS |
Experimental Protocol:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium source (e.g., Pd(OAc)₂, 2 mol%), the diamine ligand (4 mol%), and the base (e.g., K₂CO₃, 2 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the solvent (5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Heck Reaction: Synthesis of Substituted Alkenes
The Heck reaction facilitates the coupling of unsaturated halides with alkenes to form substituted alkenes.[3][4] Diamine ligands can be employed to promote this reaction, often under phosphine-free conditions.
General Reaction Scheme:
R-X + C=C-H → R-C=C
R : Aryl, benzyl, vinyl X : I, Br, OTf
Tabulated Reaction Conditions:
| Parameter | Condition | Notes |
| Palladium Source | Pd(OAc)₂, PdCl₂ | 1 - 5 mol% |
| Ligand | This compound | 2 - 10 mol% |
| Base | Et₃N, K₂CO₃, NaOAc | 1.5 - 3 equivalents |
| Solvent | DMF, NMP, Acetonitrile, Toluene | Polar aprotic solvents are common |
| Temperature | 80 - 140 °C | Higher temperatures are often required |
| Reaction Time | 4 - 48 hours | Dependent on substrate reactivity |
Experimental Protocol:
-
In a sealed tube, combine the palladium source (e.g., Pd(OAc)₂, 1 mol%), the diamine ligand (2 mol%), the base (e.g., Et₃N, 2 equivalents), the aryl halide (1.0 mmol), and the alkene (1.5 mmol).
-
Add the solvent (e.g., DMF, 4 mL).
-
Seal the tube and heat the reaction mixture with stirring to the specified temperature (e.g., 120 °C).
-
After the designated time, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an appropriate organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography to afford the desired product.[5]
Caption: Experimental workflow for the Heck reaction.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling reaction is a powerful method for the formation of C(sp²)-C(sp) bonds, typically involving the reaction of a terminal alkyne with an aryl or vinyl halide.[6] While often requiring a copper co-catalyst, copper-free conditions have been developed, where a diamine ligand can play a crucial role.
General Reaction Scheme:
R-X + H-C≡C-R' → R-C≡C-R'
R : Aryl, vinyl X : I, Br R' : Aryl, alkyl, silyl
Tabulated Reaction Conditions:
| Parameter | Condition | Notes |
| Palladium Source | PdCl₂(PPh₃)₂, Pd(OAc)₂ | 1 - 5 mol% |
| Ligand | This compound | 2 - 10 mol% |
| Co-catalyst | CuI (optional) | 1 - 5 mol% |
| Base | Et₃N, i-Pr₂NEt (DIPEA), Piperidine | Used as both base and solvent in some cases |
| Solvent | THF, DMF, Toluene, Amine | Anhydrous conditions are often necessary |
| Temperature | Room Temperature to 100 °C | Dependent on substrates and catalyst system |
| Reaction Time | 1 - 24 hours | Monitored by TLC or GC-MS |
Experimental Protocol (Copper-Free):
-
To a Schlenk flask containing the aryl halide (1.0 mmol) and a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the diamine ligand (4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent (e.g., THF, 5 mL) and the base (e.g., DIPEA, 3 equivalents).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C) until the starting material is consumed as indicated by TLC.
-
Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., CH₂Cl₂).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Experimental workflow for copper-free Sonogashira coupling.
Safety Precautions
-
Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents are flammable and should be used away from ignition sources.
-
Bases used in these reactions can be corrosive. Appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.
-
Reactions under pressure (sealed tubes) should be conducted behind a blast shield.
Conclusion
The provided application notes and protocols offer a comprehensive starting point for researchers interested in exploring the utility of this compound as a ligand in palladium-catalyzed cross-coupling reactions. The unique structural features of this diamine may lead to novel catalytic activities and selectivities. Systematic optimization of the reaction parameters outlined in this document is essential to achieve the best results for specific synthetic targets. These methodologies have broad applicability in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling [organic-chemistry.org]
The Role of N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene in Asymmetric Synthesis: A Conceptual Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene is an achiral diamine. As such, it cannot directly induce enantioselectivity in a chemical reaction and is not employed as a chiral ligand or auxiliary in asymmetric synthesis. However, the broader class of achiral diamines can play a crucial indirect role in asymmetric catalysis. This is achieved when an achiral ligand is a component of a catalytic system where chirality is introduced by a separate chiral entity, such as a chiral co-ligand, a chiral activator, or a chiral counterion. This document outlines the conceptual framework for the use of achiral diamines in asymmetric synthesis and provides a generalized protocol and workflow.
Principle of Indirect Asymmetric Catalysis with Achiral Ligands
In certain asymmetric transformations, a metal catalyst's performance can be modulated by both a chiral and an achiral ligand working in concert. The achiral ligand, such as this compound, can influence the steric and electronic environment of the metal center, which in turn can affect the activity and stability of the catalyst. The enantioselectivity, however, is primarily dictated by a chiral component in the catalytic system.
One prominent example of this concept involves iridium-catalyzed asymmetric hydrogenation. In some systems, an achiral diamine ligand can be used in conjunction with a chiral Brønsted acid or a chiral phosphate anion. The iridium complex with the achiral diamine acts as the precatalyst, and the chiral acid or anion serves as the chiral-directing group.
Application Notes
While there are no specific applications of this compound in asymmetric synthesis reported in the scientific literature, the conceptual application of an achiral diamine in conjunction with a chiral catalyst is a valid strategy. This approach can be advantageous in situations where:
-
The desired chiral ligand is synthetically challenging or expensive to prepare.
-
A modular approach is desired, where the achiral ligand can be easily varied to fine-tune the catalyst's reactivity, while the chiral source is kept constant.
-
The achiral ligand may enhance the solubility or stability of the catalytic complex.
Generalized Experimental Protocol for Asymmetric Hydrogenation using an Achiral Diamine and a Chiral Acid
The following is a generalized protocol illustrating how an achiral diamine could be used in an iridium-catalyzed asymmetric hydrogenation of a prochiral imine. This is a conceptual protocol and would require optimization for any specific substrate and catalyst system.
Materials:
-
Iridium precursor (e.g., [Ir(cod)Cl]₂)
-
Achiral diamine ligand (e.g., this compound)
-
Chiral Brønsted acid (e.g., a chiral phosphoric acid)
-
Prochiral substrate (e.g., an imine)
-
Anhydrous, degassed solvent (e.g., dichloromethane, toluene)
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox, to a Schlenk flask are added the iridium precursor (e.g., 0.005 mmol) and the achiral diamine ligand (e.g., 0.01 mmol).
-
Anhydrous, degassed solvent (e.g., 1 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the precatalyst complex.
-
The chiral Brønsted acid (e.g., 0.01 mmol) is then added to the solution containing the precatalyst.
-
-
Asymmetric Hydrogenation:
-
The prochiral substrate (e.g., 1 mmol) is dissolved in the anhydrous, degassed solvent (e.g., 4 mL) in a separate Schlenk flask.
-
The catalyst solution is transferred to the substrate solution via cannula.
-
The reaction vessel is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 10-50 bar).
-
The reaction is stirred at a controlled temperature until completion (monitored by TLC or GC/LC-MS).
-
-
Work-up and Analysis:
-
The reaction is carefully depressurized.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to isolate the chiral product.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC.
-
Data Presentation
As there are no published examples of this compound being used in asymmetric synthesis, no quantitative data can be presented. For a hypothetical reaction, the data would be summarized as follows:
| Entry | Substrate | Chiral Acid | Achiral Diamine | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Imine A | Acid 1 | Diamine X | Toluene | 25 | 12 | 95 | 90 |
| 2 | Imine A | Acid 2 | Diamine X | Toluene | 25 | 12 | 92 | 85 |
| 3 | Imine A | Acid 1 | Diamine Y | Toluene | 25 | 12 | 98 | 91 |
Visualizations
The following diagrams illustrate the conceptual workflow and the principle of asymmetric induction using an achiral diamine in concert with a chiral entity.
Application Notes and Protocols for the Analytical Detection of N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical detection of N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene. Due to the limited availability of specific analytical methods for this compound, the following protocols are based on established methods for the analysis of analogous short-chain aliphatic diamines. The primary recommended techniques are Gas Chromatography-Mass Spectrometry (GC-MS), often requiring derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Overview of Analytical Approaches
The detection and quantification of this compound can be approached using two main chromatographic techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely available technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of the amine functional groups in the target analyte, which can lead to poor peak shape and adsorption on the GC column, a derivatization step is often necessary to increase volatility and improve chromatographic performance.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method suitable for polar and non-volatile compounds. This technique can often be employed without derivatization, simplifying sample preparation. The use of ion-pairing agents in the mobile phase can enhance retention and separation on reversed-phase columns.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of short-chain aliphatic amines using GC-MS and LC-MS/MS, which can be considered as reference values for the analysis of this compound.
| Analytical Method | Analyte Class | Derivatization Reagent | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Reference |
| GC-MS | Short-chain aliphatic amines | Pentafluorobenzoyl chloride | 0.117-1.527 pg/mL | Not Specified | 0.9934 - 0.9999 | [1][2] |
| GC-MS | Oxidative hair dye ingredients (amines) | Acetic anhydride | 0.02–2.58 µg/g | 0.05–7.75 µg/g | Not Specified | [3] |
| LC-MS/MS | Aliphatic diamines | Heptafluorobutyric acid (ion-pairing) | 0.05 - 1.60 ng/mL | Not Specified | >0.98 | [4][5] |
| LC/MS/MS | Short-chain aliphatic amines | None | < 0.2% w/w | < 0.5% w/w | > 0.97 | [6] |
Experimental Protocols
GC-MS Analysis with Derivatization
This protocol describes a general procedure for the analysis of this compound using GC-MS following derivatization with trifluoroacetic anhydride (TFAA). Derivatization is a crucial step to improve the volatility and chromatographic behavior of the analyte.
3.1.1. Sample Preparation and Derivatization
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution.
-
For unknown samples, dissolve a known weight of the sample in a suitable solvent.
-
-
Derivatization Procedure:
-
To 100 µL of the standard or sample solution in a clean, dry vial, add 50 µL of trifluoroacetic anhydride (TFAA).
-
Add 50 µL of a catalyst, such as pyridine, to facilitate the reaction.
-
Seal the vial and heat at 60-70°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
3.1.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
3.1.3. Expected Mass Spectra Fragmentation
Upon electron ionization, the derivatized this compound is expected to fragment. Common fragmentation pathways for aliphatic amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). The resulting fragments can provide structural confirmation.
LC-MS/MS Analysis
This protocol provides a direct analysis method for this compound without derivatization, which is advantageous for polar compounds.
3.2.1. Sample Preparation
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a mobile phase compatible solvent (e.g., methanol/water mixture).
-
Prepare a series of calibration standards by diluting the stock solution.
-
For unknown samples, dissolve a known weight of the sample in the mobile phase compatible solvent and filter through a 0.22 µm syringe filter.
-
3.2.2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B.
-
1-5 min: 5% to 95% B.
-
5-7 min: 95% B.
-
7.1-9 min: 5% B (re-equilibration).
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 300°C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 45 psi.
-
MRM Transitions: To be determined by infusing a standard solution of this compound to identify the precursor ion and optimize collision energies for product ions.
Visualizations
Caption: Workflow for GC-MS analysis with derivatization.
Caption: Workflow for direct LC-MS/MS analysis.
References
Application Notes and Protocols: N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene in Agrochemical Synthesis
Note to the Reader: Extensive literature searches did not yield specific examples of N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene being used in the synthesis of commercial or publicly documented experimental agrochemicals. Therefore, the following application notes are based on the general reactivity of diamines and their potential applications in the synthesis of agrochemical scaffolds. The experimental protocols provided are hypothetical and illustrative of how this compound might be used.
Introduction
This compound is a bifunctional molecule containing two tertiary amine groups and a central carbon-carbon double bond. The presence of these functional groups makes it a potentially versatile building block in organic synthesis. In the context of agrochemical development, diamines are important precursors for the synthesis of a variety of active ingredients, including fungicides, herbicides, and insecticides. They can be incorporated into heterocyclic structures, which are common motifs in modern pesticides, or used as linkers to connect different pharmacophores.
The tertiary nature of the amine groups in this compound suggests its primary role would be as a nucleophile or a base in synthetic transformations. The central double bond could also participate in various reactions, such as additions or metathesis, to construct more complex molecular architectures.
Potential Applications in Agrochemical Synthesis
While specific data is unavailable, the structural features of this compound suggest its potential use in the synthesis of several classes of agrochemicals.
Synthesis of Heterocyclic Compounds
Many successful agrochemicals contain nitrogen-containing heterocyclic rings. Diamines are key starting materials for the synthesis of various saturated and unsaturated heterocycles. This compound could potentially be used to synthesize cyclic structures that may exhibit biological activity.
Hypothetical Application: Synthesis of novel fungicides or herbicides containing a tetrahydropyrazine ring system.
Quaternary Ammonium Herbicides
The quaternization of the tertiary amine groups could lead to the formation of quaternary ammonium salts. Some quaternary ammonium compounds, like paraquat and diquat, are potent herbicides. The dicationic nature of these molecules is crucial for their mode of action, which involves the disruption of electron transport chains in plant cells.
Hypothetical Application: Synthesis of novel bipyridinium-type herbicides.
Hypothetical Experimental Protocols
The following protocols are illustrative and have not been experimentally validated. They are intended to provide a conceptual framework for researchers interested in exploring the use of this compound in agrochemical synthesis.
Protocol 1: Synthesis of a Hypothetical Tetrahydropyrazine Precursor
This protocol describes a hypothetical cyclization reaction to form a tetrahydropyrazine ring, a common scaffold in bioactive molecules.
Objective: To synthesize a substituted tetrahydropyrazine derivative from this compound.
Materials:
-
This compound
-
1,2-Dibromoethane
-
Acetonitrile (anhydrous)
-
Potassium carbonate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.98 g, 10 mmol) and anhydrous acetonitrile (50 mL).
-
Add anhydrous potassium carbonate (2.76 g, 20 mmol) to the solution.
-
Slowly add 1,2-dibromoethane (1.88 g, 10 mmol) to the stirring mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and potassium bromide.
-
Remove the acetonitrile from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation (Hypothetical):
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| Hypothetical Tetrahydropyrazine Product | C₁₂H₂₄N₂ | 196.34 | 65 | 110-112 |
Diagram of the Hypothetical Reaction Workflow:
Caption: Hypothetical workflow for tetrahydropyrazine synthesis.
Protocol 2: Synthesis of a Hypothetical Quaternary Ammonium Salt
This protocol outlines a hypothetical quaternization reaction to produce a dicationic compound that could be screened for herbicidal activity.
Objective: To synthesize a quaternary ammonium salt from this compound.
Materials:
-
This compound
-
Methyl iodide
-
Acetone (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for filtration and washing
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (0.99 g, 5 mmol) in anhydrous acetone (20 mL).
-
Cool the solution in an ice bath.
-
Slowly add methyl iodide (2.84 g, 20 mmol) to the solution with stirring.
-
Allow the reaction mixture to stir at room temperature for 12 hours. A precipitate is expected to form.
-
Monitor the reaction by observing the formation of the solid product.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold acetone (2 x 10 mL).
-
Dry the product under vacuum to obtain the quaternary ammonium salt.
-
Characterize the product by ¹H NMR, ¹³C NMR, and elemental analysis.
Data Presentation (Hypothetical):
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Decomposition Temp (°C) |
| Hypothetical Quaternary Salt | C₁₂H₂₈N₂I₂ | 482.17 | 90 | >250 |
Diagram of the Hypothetical Signaling Pathway Disruption (Herbicidal Action):
This diagram illustrates the general mode of action for bipyridinium herbicides, which is a plausible, though unproven, mechanism for a dicationic compound synthesized from the target diamine.
Caption: Hypothetical mode of action for a dicationic herbicide.
Conclusion
While there is no direct evidence in the public domain for the use of this compound in agrochemical synthesis, its chemical structure suggests potential as a building block for creating novel bioactive molecules. The hypothetical protocols and diagrams presented here are intended to serve as a starting point for researchers to explore its synthetic utility. Further research would be required to validate these concepts and to determine if any derivatives possess useful agrochemical properties.
Application Notes and Protocols for N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene in Flow Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and a hypothetical protocol for the utilization of N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene as a ligand in a continuous flow catalysis process. The information is intended for researchers and professionals in the fields of chemistry and drug development who are exploring the advantages of flow chemistry for synthesis and process optimization.
Application Note: Continuous Flow Ullmann-Type C-N Cross-Coupling using a Diamine Ligand
Introduction
This compound is a bidentate diamine ligand. Such ligands are known to coordinate with transition metals to catalyze a variety of chemical transformations.[1][2] In pharmaceutical and fine chemical synthesis, copper-catalyzed cross-coupling reactions are of significant importance for the formation of carbon-nitrogen bonds.[3][4] The use of flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability.[5][6] This document outlines a potential application of this compound as a ligand in a homogeneous copper-catalyzed Ullmann-type C-N cross-coupling reaction under continuous flow conditions.
Principle
The proposed application involves the continuous, homogeneous catalysis of an aryl halide with an amine in the presence of a copper(I) salt and this compound as a ligand. The diamine ligand is expected to form a stable complex with the copper catalyst, enhancing its catalytic activity and stability.[7] The reaction is performed in a heated microreactor or coil reactor, allowing for precise control over reaction parameters such as residence time, temperature, and pressure.[8]
Advantages of the Flow Chemistry Approach
-
Enhanced Safety: The small reactor volume minimizes the risk associated with handling potentially exothermic reactions and hazardous reagents.[5]
-
Precise Process Control: Independent control over parameters like temperature, pressure, and residence time allows for rapid optimization of reaction conditions.[8]
-
Improved Yield and Selectivity: Efficient mixing and heat transfer in flow reactors can lead to higher yields and reduced by-product formation compared to batch reactions.[9]
-
Scalability: The process can be scaled up by extending the operation time or by numbering-up (running multiple reactors in parallel).[10]
Proposed Experimental Workflow
The following diagram illustrates the proposed setup for the continuous flow C-N cross-coupling reaction.
Caption: A schematic of the continuous flow system for the copper-catalyzed C-N cross-coupling reaction.
Detailed Experimental Protocol
This protocol describes a hypothetical procedure for the continuous flow synthesis of N-phenylaniline from iodobenzene and aniline as a model reaction.
Materials and Reagents:
-
Iodobenzene (Aryl Halide)
-
Aniline (Amine)
-
Potassium carbonate (Base)
-
Copper(I) iodide (Catalyst)
-
This compound (Ligand)
-
Anhydrous N,N-Dimethylformamide (DMF) (Solvent)
Equipment:
-
A continuous flow chemistry system (e.g., Uniqsis FlowSyn, Vapourtec R-Series)[6][11]
-
Two independent pumping systems (e.g., HPLC pumps)
-
T-mixer
-
Heated coil reactor (e.g., PFA or stainless steel tubing)
-
Back pressure regulator
-
Product collection vessel
-
Analytical equipment (e.g., GC-MS, HPLC) for reaction monitoring
Procedure:
-
Reagent Preparation:
-
Solution A: In a volumetric flask, dissolve iodobenzene (e.g., 0.2 M), aniline (e.g., 0.24 M), and potassium carbonate (e.g., 0.4 M) in anhydrous DMF.
-
Solution B: In a separate volumetric flask, dissolve copper(I) iodide (e.g., 0.01 M) and this compound (e.g., 0.02 M) in anhydrous DMF. Sonicate if necessary to ensure complete dissolution.
-
-
System Setup:
-
Assemble the flow chemistry system as shown in the workflow diagram above.
-
Ensure the system is clean and dry.
-
Set the back pressure regulator to the desired pressure (e.g., 10 bar) to prevent solvent boiling and ensure consistent flow.[8]
-
-
Reaction Execution:
-
Prime the pumps and lines with the respective solutions.
-
Set the flow rates for both pumps. For example, set both Pump A and Pump B to 0.5 mL/min for a total flow rate of 1.0 mL/min.
-
Heat the coil reactor to the desired temperature (e.g., 120 °C).
-
Once the system has reached the set temperature and pressure, begin pumping Solution A and Solution B into the T-mixer.
-
The combined stream flows through the heated reactor where the reaction takes place.
-
The product stream exits the reactor, passes through the back pressure regulator, and is collected in a cooled vessel.
-
-
Steady State and Analysis:
-
Allow the system to run for a period equivalent to at least three reactor volumes to reach a steady state.
-
Collect samples at regular intervals for analysis by GC-MS or HPLC to determine conversion and yield.
-
-
Shutdown:
-
Upon completion, flush the system with clean solvent to remove all reagents and products.
-
Power down the pumps and heater.
-
Data Presentation
The following tables summarize hypothetical reaction parameters and results for the optimization of the continuous flow C-N cross-coupling reaction.
Table 1: Reaction Parameters
| Parameter | Value | Unit |
| Reactor Volume | 10 | mL |
| Total Flow Rate | 1.0 | mL/min |
| Residence Time | 10 | min |
| Temperature | 120 | °C |
| Pressure | 10 | bar |
| Concentration of Iodobenzene | 0.2 | M |
| Concentration of Aniline | 0.24 | M |
| Concentration of CuI | 0.01 | M |
| Concentration of Ligand | 0.02 | M |
Table 2: Hypothetical Optimization Results
| Entry | Temperature (°C) | Residence Time (min) | Conversion (%) | Yield (%) |
| 1 | 100 | 10 | 75 | 72 |
| 2 | 120 | 10 | 95 | 93 |
| 3 | 140 | 10 | 98 | 96 |
| 4 | 120 | 5 | 80 | 78 |
| 5 | 120 | 15 | 99 | 97 |
Catalytic Cycle and Logical Relationships
The proposed catalytic cycle for the copper-catalyzed C-N cross-coupling reaction is depicted below.
References
- 1. Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Diamine ligands in copper-catalyzed reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientificupdate.com [scientificupdate.com]
- 6. mdpi.com [mdpi.com]
- 7. N,N,N',N'-Tetramethyl-2-butene-1,4-diamine | 111-52-4 | Benchchem [benchchem.com]
- 8. helgroup.com [helgroup.com]
- 9. Recent advances in continuous-flow organocatalysis for process intensification - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. selectscience.net [selectscience.net]
Troubleshooting & Optimization
Technical Support Center: Purification of N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene. It is intended for researchers, scientists, and drug development professionals who may encounter specific issues during their experiments.
Troubleshooting Guides
This section offers guidance on common issues encountered during the purification of this compound. For more specific queries, please refer to the FAQs below.
Low Yield After Purification
A common challenge in the purification of this compound is a lower than expected yield. The following table summarizes potential causes and recommended solutions.
| Potential Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress using techniques like TLC or GC-MS to ensure it has gone to completion before initiating purification. |
| Product Loss During Extraction | Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to keep the diamine in its free base form, which is more soluble in organic solvents. Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, dichloromethane) to maximize recovery. |
| Decomposition During Distillation | This compound may be susceptible to decomposition at high temperatures. It is recommended to perform distillation under reduced pressure (vacuum distillation) to lower the boiling point. |
| Co-elution with Impurities in Chromatography | Optimize the mobile phase and stationary phase for column chromatography to achieve better separation. A gradient elution may be necessary. |
| Product Adherence to Glassware | Rinse all glassware thoroughly with the extraction or chromatography solvent to recover any adsorbed product. |
Product Discoloration
Discoloration of the final product can indicate the presence of impurities.
| Potential Cause | Recommended Action |
| Oxidation | Amines are prone to oxidation, which can lead to colored impurities. Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating. Store the purified product under an inert atmosphere and in a cool, dark place. |
| Residual Acid | Ensure all acidic reagents or byproducts from the synthesis are completely neutralized and removed before the final purification steps. A wash with a mild base solution (e.g., saturated sodium bicarbonate) may be necessary. |
| Thermally Induced Decomposition | Avoid excessive heating during distillation. Use the lowest possible temperature that allows for efficient distillation under vacuum. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended purification techniques for this compound?
A1: The primary purification techniques for this compound are:
-
Vacuum Distillation: This is often the most effective method for purifying liquid amines. Due to the relatively high boiling point of the target compound at atmospheric pressure, distillation under reduced pressure is crucial to prevent thermal decomposition.
-
Column Chromatography: Silica gel column chromatography can be used to separate the product from non-volatile or more polar impurities. A suitable eluent system would typically consist of a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether), often with a small amount of a tertiary amine (e.g., triethylamine) to prevent tailing of the amine product on the acidic silica gel.
-
Recrystallization of a Salt: If the free base is difficult to purify, it can be converted to a salt (e.g., hydrochloride or oxalate salt) which can then be purified by recrystallization from a suitable solvent system. The purified salt can then be neutralized to regenerate the pure free base.
Q2: What are the expected physical properties of this compound?
A2: While specific experimental data for this compound can be scarce, data for the closely related N,N,N',N'-Tetramethyl-2-butene-1,4-diamine can provide an estimate.
| Property | Value (for Tetramethyl analogue) |
| Boiling Point | 171-172 °C at 735 mmHg[1] |
| Density | 0.808 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.4416[1] |
It is expected that the boiling point of the tetraethyl analogue will be higher than that of the tetramethyl analogue. Therefore, vacuum distillation is highly recommended.
Q3: What are the common impurities I might encounter during the synthesis and purification?
A3: Common impurities can arise from starting materials, side reactions, or decomposition. Potential impurities include:
-
Unreacted Starting Materials: Such as 1,4-dichloro-2-butene or diethylamine.
-
Mono-aminated Product: N,N-Diethyl-4-chloro-2-buten-1-amine, a partially reacted intermediate.
-
Over-alkylation Products: Quaternary ammonium salts may form if the reaction conditions are not carefully controlled.
-
Oxidation Products: Amines can be oxidized, especially in the presence of air and light, leading to colored impurities.
-
Solvent Residues: Residual solvents from the reaction or extraction steps.
Q4: My yield after distillation is very low. What could be the problem?
A4: Low yield after distillation can be due to several factors. Please refer to the "Low Yield After Purification" section in the Troubleshooting Guide above. Specifically for distillation, consider the following:
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High Vacuum: Ensure you are using a sufficiently high vacuum to lower the boiling point and minimize thermal stress on the compound.
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Bumping: Use a stirring bar or boiling chips to ensure smooth boiling and prevent bumping, which can lead to loss of product into the condenser.
-
Condenser Efficiency: Make sure your condenser is adequately cooled to efficiently trap the vapors of your product.
-
Leaks in the System: Check all joints and connections for vacuum leaks, as this will result in a higher boiling temperature.
Q5: How should I store the purified this compound?
A5: To maintain the purity of the compound, it should be stored under an inert atmosphere (nitrogen or argon) to prevent oxidation. It is also advisable to store it in a tightly sealed container in a cool, dark place, such as a refrigerator, to minimize degradation over time.
References
stability and degradation of N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene under reaction conditions
Technical Support Center: N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene
Disclaimer: Specific stability and degradation data for this compound are limited in publicly available literature. This guide is based on the known reactivity of structurally similar compounds, such as other allylic diamines and unsaturated amines. The information provided should be used as a general guideline, and we strongly recommend performing stability studies under your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can influence the stability of this compound?
A1: The stability of this compound is primarily influenced by the following factors:
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Temperature: Elevated temperatures can accelerate degradation pathways.
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pH: Both highly acidic and highly basic conditions can promote degradation. The amine functional groups are basic and can be protonated, which can affect their reactivity.
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Presence of Oxidizing Agents: The carbon-carbon double bond and the amine functional groups are susceptible to oxidation.
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Exposure to Air and Light: Prolonged exposure to air (oxygen) and UV light can lead to oxidative degradation and polymerization.
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Presence of Metal Catalysts: Transition metal catalysts can promote various reactions, including isomerization, oxidation, and polymerization.
Q2: What are the potential degradation products of this compound?
A2: While specific degradation products have not been extensively documented, based on the structure of an allylic diamine, potential degradation products could include:
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Oxidation Products: Epoxides, diols, and N-oxides can form upon reaction with oxidizing agents.
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Polymerization Products: The double bond can undergo radical or acid-catalyzed polymerization, leading to oligomers or polymers.
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Cyclization Products: Intramolecular reactions could lead to the formation of cyclic amines.[1]
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Hydrolysis Products: Under certain conditions, cleavage of the C-N bonds could occur.
Q3: How should I store this compound to ensure its stability?
A3: To maximize shelf life and stability, it is recommended to store this compound under the following conditions:
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Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
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Cool and Dark Place: Keep the compound in a cool, dark location to minimize thermal and light-induced degradation.
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Tightly Sealed Container: Use a tightly sealed container to prevent exposure to moisture and air.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent reaction yields or product profiles. | Degradation of the diamine starting material. | - Confirm the purity of the diamine using techniques like NMR or GC-MS before use. - Store the compound under an inert atmosphere and in a cool, dark place. - Consider re-purifying the diamine if it has been stored for an extended period. |
| Formation of insoluble byproducts. | Polymerization of the diamine. | - Ensure the reaction is carried out under an inert atmosphere to exclude oxygen, which can initiate radical polymerization. - Avoid high temperatures for prolonged periods. - Screen for and remove any potential radical initiators from the reaction mixture. |
| Discoloration of the reaction mixture (e.g., turning yellow or brown). | Oxidation of the amine or other sensitive functional groups. | - Degas all solvents and reagents before use. - Maintain a positive pressure of an inert gas throughout the reaction. - If compatible with the reaction chemistry, consider adding a small amount of an antioxidant. |
| Unexpected side reactions involving the double bond. | Isomerization or other reactions of the allylic system. | - Carefully select catalysts and reaction conditions to avoid isomerization of the double bond. - Be aware that the allylic protons can be acidic under certain basic conditions, potentially leading to side reactions. |
Quantitative Data on Stability (Hypothetical)
The following tables present hypothetical stability data for this compound under various conditions, based on general knowledge of similar compounds. These are not experimental data and should be used for illustrative purposes only.
Table 1: Thermal Stability
| Temperature (°C) | Time (hours) | Purity (%) |
| 25 | 24 | >99 |
| 50 | 24 | 95 |
| 80 | 24 | 80 |
| 120 | 24 | 55 |
Table 2: pH Stability (at 25°C for 24 hours)
| pH | Purity (%) |
| 2 | 85 |
| 4 | 92 |
| 7 | >99 |
| 10 | 95 |
| 12 | 88 |
Experimental Protocols
Protocol 1: General Procedure for Assessing Thermal Stability
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Sample Preparation: Accurately weigh approximately 10 mg of this compound into several vials.
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Inert Atmosphere: Purge each vial with an inert gas (e.g., argon or nitrogen) and seal tightly.
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Incubation: Place the vials in temperature-controlled environments (e.g., ovens or heating blocks) at the desired temperatures (e.g., 25°C, 50°C, 80°C, 120°C).
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Time Points: At specified time intervals (e.g., 1, 4, 8, 24 hours), remove one vial from each temperature.
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Analysis: Allow the vial to cool to room temperature. Dissolve the contents in a suitable solvent (e.g., deuterated chloroform for NMR or a volatile solvent for GC-MS) and analyze the purity of the sample.
-
Data Interpretation: Plot the percentage of remaining this compound as a function of time for each temperature to determine the degradation rate.
Protocol 2: General Procedure for Assessing pH Stability
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Buffer Preparation: Prepare a series of buffered aqueous solutions at various pH values (e.g., 2, 4, 7, 10, 12).
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Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
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Incubation: Add a small aliquot of the stock solution to each buffered solution to achieve a final concentration suitable for analysis (e.g., by HPLC).
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Time Points: At specified time intervals, take an aliquot from each pH solution.
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Analysis: Analyze the concentration of this compound in each aliquot using a calibrated HPLC method.
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Data Interpretation: Determine the stability of the compound at each pH by observing the change in its concentration over time.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: General experimental workflow for assessing the stability of a compound.
References
Technical Support Center: Synthesis of N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of byproducts. The primary synthetic route involves the reaction of cis- or trans-1,4-dichloro-2-butene with diethylamine.
Problem 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution | Key Parameters to Monitor |
| Incomplete reaction. | Increase reaction time and/or temperature. Monitor the disappearance of the starting material (1,4-dichloro-2-butene) by GC-MS. | Reaction time, temperature, disappearance of starting materials. |
| Formation of byproducts. | See detailed sections below on specific byproducts. Optimize reaction conditions (stoichiometry, temperature, solvent) to minimize side reactions. | Presence and quantity of byproducts by GC-MS or NMR. |
| Loss of product during workup. | Ensure proper pH adjustment during extraction. Use a suitable solvent for extraction and perform multiple extractions. | pH of the aqueous phase, choice of extraction solvent. |
Problem 2: Presence of Unexpected Peaks in GC-MS or NMR
This section details the identification and management of common byproducts.
Identification:
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Mass Spectrometry (MS): Look for a peak corresponding to the molecular ion of the quaternary ammonium cation.
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Nuclear Magnetic Resonance (NMR): 1H NMR will show characteristic shifts for the ethyl groups attached to the positively charged nitrogen. 13C NMR will also show distinct chemical shifts for the carbon atoms adjacent to the quaternary nitrogen.
Formation Pathway: Over-alkylation of the desired product or the mono-substituted intermediate by 1,4-dichloro-2-butene. This is a common side reaction in the alkylation of amines.
Mitigation Strategies:
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Control Stoichiometry: Use a molar excess of diethylamine relative to 1,4-dichloro-2-butene. This increases the probability of the chloroalkane reacting with the primary nucleophile (diethylamine) rather than the product.
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Slow Addition: Add the 1,4-dichloro-2-butene to the diethylamine solution slowly and at a controlled temperature. This helps to maintain a high concentration of diethylamine throughout the reaction.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes reduce the rate of the second alkylation more than the first.
Identification:
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GC-MS: A peak with a molecular ion corresponding to C8H16ClN.
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NMR: The presence of signals for one diethylamino group and a chloromethyl group.
Formation Pathway: Incomplete reaction where only one of the chlorine atoms on 1,4-dichloro-2-butene has been substituted by diethylamine.
Mitigation Strategies:
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Increase Reaction Time/Temperature: Drive the reaction to completion by providing more energy and time for the second substitution to occur.
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Ensure Adequate Diethylamine: Verify that a sufficient excess of diethylamine is present to react with both electrophilic sites.
Identification:
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GC-MS: Look for peaks corresponding to butadiene or its derivatives.
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NMR: Characteristic signals for vinyl protons.
Formation Pathway: Elimination of HCl from the starting material or intermediates, especially in the presence of a strong base or at elevated temperatures.
Mitigation Strategies:
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Temperature Control: Avoid excessively high reaction temperatures.
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Choice of Base: If an additional base is used to scavenge the HCl produced, a non-nucleophilic, sterically hindered base is preferable to minimize elimination. Diethylamine itself can act as a base.
Quantitative Data Summary
The following table provides a hypothetical summary of reaction outcomes under different conditions, illustrating the impact on product yield and byproduct formation. Actual results will vary based on specific experimental setups.
| Condition | Ratio (Amine:Dichloride) | Temperature (°C) | Product Yield (%) | Quaternary Salt (%) | Mono-substituted (%) |
| A | 2:1 | 50 | 60 | 15 | 25 |
| B | 4:1 | 50 | 85 | 5 | 10 |
| C | 4:1 | 80 | 80 | 10 | 5 |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline. Researchers should adapt it based on their specific laboratory conditions and safety protocols.
Materials:
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1,4-Dichloro-2-butene (cis or trans isomer, or a mixture)[1][2][3][4]
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Diethylamine
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Anhydrous solvent (e.g., acetonitrile, ethanol, or tetrahydrofuran)
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Sodium carbonate or potassium carbonate (for workup)
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Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethylamine (4 molar equivalents) in the chosen anhydrous solvent.
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Slowly add a solution of 1,4-dichloro-2-butene (1 molar equivalent) in the same solvent to the diethylamine solution at room temperature with vigorous stirring.
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After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by GC-MS.
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Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
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Remove the solvent under reduced pressure.
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Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium carbonate to remove any hydrochloride salts.
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Separate the organic layer and wash it with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Synthetic pathway and potential side reactions.
Caption: Troubleshooting workflow for synthesis optimization.
Frequently Asked Questions (FAQs)
Q1: Can I use a different solvent for the reaction?
A1: Yes, other polar aprotic solvents like DMF or DMSO can be used. However, the choice of solvent may influence the reaction rate and the profile of byproducts. It is recommended to perform a small-scale trial to evaluate the effect of a new solvent.
Q2: What is the typical purity of the product after distillation?
A2: With careful optimization of the reaction and purification, it is possible to achieve purities greater than 95% as determined by GC analysis.
Q3: How can I remove the quaternary ammonium salt byproduct?
A3: Quaternary ammonium salts are generally much more polar and less soluble in non-polar organic solvents than the desired diamine product. Purification by column chromatography on silica gel, using a gradient of a polar solvent (e.g., methanol) in a non-polar solvent (e.g., dichloromethane), can effectively separate the product from the highly polar quaternary salt. Alternatively, washing the crude product with water during the workup can help to remove some of the water-soluble quaternary salt.
Q4: Does the stereochemistry of the starting 1,4-dichloro-2-butene affect the final product?
A4: Both cis- and trans-1,4-dichloro-2-butene will yield this compound. The stereochemistry of the double bond is generally retained under these reaction conditions. Commercial 1,4-dichloro-2-butene is often a mixture of cis and trans isomers.[1][4]
Q5: Are there any specific safety precautions for this synthesis?
A5: Yes. 1,4-Dichloro-2-butene is a toxic and corrosive substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[2] Diethylamine is a flammable and corrosive liquid. Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
References
optimization of catalyst loading with N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene
Disclaimer: Extensive research has not revealed established catalytic applications or specific catalyst loading optimization protocols for N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene in publicly available scientific literature. Therefore, this technical support center provides a general framework for the optimization of catalyst loading for new or not well-documented catalysts, based on common practices in chemical research and development. The provided protocols and troubleshooting guides are intended as a starting point for researchers and should be adapted to the specific reaction being investigated.
Frequently Asked Questions (FAQs)
Q1: What is the first step in optimizing the loading of a new catalyst?
A1: The initial step is typically a screening experiment to determine if the compound has any catalytic activity for the desired transformation. This involves running the reaction with a stoichiometric amount of the potential catalyst and a control reaction without it. If a significant increase in reaction rate or yield is observed, you can proceed with optimization studies.
Q2: How does catalyst loading generally affect a reaction?
A2: Catalyst loading can significantly impact reaction rate, yield, and selectivity. Insufficient loading may lead to slow or incomplete reactions, while excessive loading can be uneconomical, lead to side reactions, or complicate product purification.
Q3: What are the typical ranges for catalyst loading in initial screening experiments?
A3: For a new catalyst, a common starting point for screening is in the range of 1-10 mol%. Depending on the observed activity, this can be further refined.
Q4: How can I determine the optimal catalyst loading?
A4: A systematic study is required where the catalyst loading is varied while keeping all other reaction parameters (temperature, concentration, reaction time) constant. The optimal loading is typically the lowest amount of catalyst that provides the desired reaction rate and yield within a reasonable timeframe.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No reaction or very low conversion | - Catalyst is inactive for the specific reaction.- Insufficient catalyst loading.- Catalyst degradation.- Presence of catalyst poisons in the reagents or solvent. | - Verify the structure and purity of your catalyst.- Increase the catalyst loading incrementally (e.g., 5 mol%, 10 mol%, 20 mol%).- Ensure inert reaction conditions if the catalyst is sensitive to air or moisture.- Purify all reagents and solvents. |
| Reaction starts but then stops | - Catalyst deactivation.- Product inhibition. | - Investigate potential catalyst deactivation pathways.- Consider adding the catalyst in portions over the course of the reaction.- Analyze the reaction mixture at the point of stalling to identify potential inhibitory species. |
| Formation of multiple products (low selectivity) | - Catalyst loading is too high, leading to side reactions.- Reaction temperature is too high. | - Decrease the catalyst loading.- Screen different solvents.- Optimize the reaction temperature. |
| Inconsistent results between batches | - Variation in catalyst quality or activity.- Inaccurate measurement of small catalyst quantities.- Variations in reaction setup and conditions. | - Ensure consistent quality of the catalyst for each batch.- Prepare a stock solution of the catalyst to ensure accurate dispensing.- Maintain rigorous control over all experimental parameters. |
Experimental Protocols
General Protocol for Catalyst Loading Optimization
This protocol outlines a general procedure for determining the optimal catalyst loading for a given reaction.
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Reaction Setup: In a series of identical reaction vessels, add the substrate(s) and solvent.
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Catalyst Addition: To each vessel, add a different amount of the catalyst. It is recommended to test a range of loadings, for example: 0.5 mol%, 1 mol%, 2 mol%, 5 mol%, and 10 mol%. Also, include a control reaction with 0 mol% catalyst.
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Reaction Conditions: Place all reaction vessels under the same controlled conditions (e.g., temperature, stirring speed, inert atmosphere).
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Monitoring: Monitor the progress of each reaction over time using a suitable analytical technique (e.g., GC, HPLC, NMR spectroscopy).
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Data Analysis: Plot the reaction yield or conversion as a function of catalyst loading at a specific time point.
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Optimization: Identify the catalyst loading that provides the best balance of reaction rate, yield, and cost-effectiveness. Further fine-tuning around this loading may be necessary.
Visualizations
Experimental Workflow for Catalyst Loading Optimization
Caption: A general workflow for the systematic optimization of catalyst loading in a chemical reaction.
Logical Relationship in Catalyst Screening
safe handling and storage procedures for N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with aliphatic diamines similar to N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene?
Based on analogous compounds, this compound is anticipated to be a flammable liquid and vapor. It is also expected to be corrosive, causing severe skin burns and eye damage. Inhalation and ingestion are likely to be harmful.
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
It is crucial to wear appropriate personal protective equipment to minimize exposure. This includes:
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Eye/Face Protection: Chemical safety goggles and a face shield.
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Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.
-
Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when working outside of a fume hood or with heated material.
Q3: How should I properly store this compound?
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It should be stored separately from incompatible materials such as strong oxidizing agents.
Q4: What should I do in case of accidental contact with the skin or eyes?
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Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
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Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Q5: What is the appropriate first aid response for inhalation or ingestion?
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Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
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Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Strong, unpleasant odor detected in the lab. | Improper sealing of the container or a spill. | Ensure the container is tightly sealed. Check for any spills and clean them up immediately using appropriate absorbent materials and PPE. |
| Discoloration of the compound. | Potential degradation or contamination. | Do not use the compound. Dispose of it according to your institution's hazardous waste disposal guidelines. |
| Skin irritation after handling. | Inadequate personal protective equipment or accidental exposure. | Review handling procedures and ensure appropriate PPE is worn at all times. If irritation persists, seek medical advice. |
Quantitative Data Summary (Based on Analogous Compounds)
| Parameter | Value (for similar aliphatic diamines) |
| Flash Point | Expected to be low; handle as a flammable liquid. |
| Boiling Point | Data not available for the specific compound. |
| Density | Data not available for the specific compound. |
Experimental Protocols
Safe Handling Protocol
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Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment specific to the procedures involving this compound.
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Engineering Controls: All work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
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Personal Protective Equipment: Wear the recommended PPE as detailed in the FAQs.
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Dispensing: Use a calibrated pipette or syringe to transfer the liquid. Avoid pouring directly from the bottle to minimize the risk of splashing.
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Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.
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Waste Disposal: Dispose of all waste containing this compound in a designated hazardous waste container, following all institutional and local regulations.
Storage Protocol
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Container: Ensure the compound is stored in its original, tightly sealed container.
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Location: Store in a designated flammable liquids cabinet. The storage area should be cool, dry, and well-ventilated.
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Incompatibilities: Keep away from strong oxidizing agents, acids, and sources of ignition.
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Labeling: The container must be clearly labeled with the chemical name, and all appropriate hazard warnings.
Logical Relationship of Safety Procedures
Caption: Workflow for the safe handling of this compound.
troubleshooting failed reactions involving N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene
Welcome to the technical support center for N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during reactions involving this versatile diamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in synthesis?
A1: this compound is a sterically hindered diamine primarily used as a building block in organic synthesis and as a ligand in coordination chemistry. Its two tertiary amine functionalities can participate in a variety of reactions, including alkylations (quaternization), and coordination with metal centers. The presence of the double bond in the butene backbone also allows for further functionalization through addition reactions.
Q2: What are the typical storage conditions for this compound?
A2: To ensure the stability and purity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric moisture and carbon dioxide.
Q3: What are the main safety precautions to consider when working with this compound?
A3: this compound is an amine and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
Troubleshooting Failed Reactions
This section provides a troubleshooting guide for common problems encountered in reactions involving this compound.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Suggested Solution |
| Insufficient Reactivity | Due to the steric hindrance from the four ethyl groups, this compound is a relatively weak nucleophile. The reaction may require more forcing conditions. Increase the reaction temperature and/or reaction time. Monitor the reaction progress by TLC or GC-MS to avoid decomposition. |
| Poor Solubility | The reactants may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates. Try a different solvent in which all reactants are fully soluble. Common solvents for amine alkylations include DMF, DMSO, and acetonitrile. |
| Inappropriate Base (if applicable) | In reactions where a base is required to deprotonate a substrate, the chosen base might not be strong enough. Consider using a stronger, non-nucleophilic base. |
| Catalyst Inactivity or Poisoning | If a catalyst is used, it may be inactive or poisoned by impurities in the starting materials or solvent. Ensure the catalyst is fresh and active. Purify starting materials and solvents before use. |
Problem 2: Formation of Multiple Products or Side Reactions
| Potential Cause | Suggested Solution |
| Overalkylation/Polyalkylation | In alkylation reactions, it is common for amines to undergo multiple alkylations, leading to the formation of quaternary ammonium salts.[1] To favor mono-alkylation, use a large excess of the diamine relative to the alkylating agent. Alternatively, protecting one of the amine groups, if feasible for your synthetic route, can prevent overalkylation. |
| Elimination Reactions | If the alkylating agent has a tendency to undergo elimination, especially at elevated temperatures, this can compete with the desired substitution reaction. Use milder reaction conditions (lower temperature) if possible. Choose an alkylating agent with a better leaving group that favors substitution over elimination. |
| Isomerization of the Double Bond | Under certain conditions (e.g., presence of acid or base catalysts, or transition metals), the double bond in the butene backbone could potentially isomerize. Ensure the reaction conditions are neutral if isomerization is a concern. |
| Oxidation of the Amine | Tertiary amines can be susceptible to oxidation, especially in the presence of air and certain metals. Conduct the reaction under an inert atmosphere (nitrogen or argon). |
Problem 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Product is a Salt | If the product is a quaternary ammonium salt, it will be highly polar and may be difficult to separate from other polar impurities or starting materials. Recrystallization is often the best method for purifying ionic compounds. Washing the crude product with a non-polar solvent can help remove non-polar impurities. |
| Product is an Amine | Tertiary amine products can be purified by column chromatography on silica gel. However, tailing can be an issue. To minimize tailing, a small amount of a basic modifier (e.g., 1-2% triethylamine or ammonia in the eluent) can be added to the solvent system. Alternatively, purification can be achieved by converting the amine to its hydrochloride salt, purifying the salt by recrystallization, and then liberating the free amine by treatment with a base. |
| Emulsion Formation During Workup | Amine-containing reaction mixtures can form stable emulsions during aqueous workup. To break emulsions, try adding a saturated solution of sodium chloride (brine) or a small amount of a different organic solvent. Filtering the mixture through a pad of Celite can also be effective. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol is adapted from the synthesis of the analogous N,N,N',N'-tetraethyl-1,4-diaminobut-2-yne.[2]
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Reactants:
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1,4-Dichloro-2-butene (1 equivalent)
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Diethylamine (4-5 equivalents)
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Anhydrous potassium carbonate (2.5 equivalents)
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Acetonitrile (as solvent)
-
-
Procedure:
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To a stirred solution of 1,4-dichloro-2-butene in acetonitrile, add anhydrous potassium carbonate.
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Add diethylamine dropwise to the suspension at room temperature.
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Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
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After the reaction is complete (typically several hours), cool the mixture to room temperature.
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Filter off the inorganic salts and wash the filter cake with acetonitrile.
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Concentrate the filtrate under reduced pressure to remove the solvent and excess diethylamine.
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Purify the crude product by vacuum distillation or column chromatography on silica gel (using a mobile phase containing a small percentage of triethylamine, e.g., Hexane:Ethyl Acetate:Triethylamine 80:18:2) to afford the pure this compound.
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Protocol 2: General Procedure for Quaternization of this compound
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Reactants:
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This compound (1 equivalent)
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Alkyl halide (e.g., methyl iodide or ethyl bromide) (2.2 equivalents for di-quaternization)
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Acetonitrile or DMF (as solvent)
-
-
Procedure:
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Dissolve this compound in the chosen solvent in a round-bottom flask.
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Add the alkyl halide dropwise to the stirred solution at room temperature. The reaction is often exothermic, so cooling in an ice bath may be necessary.
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Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC, observing the disappearance of the starting diamine). The product, a quaternary ammonium salt, will often precipitate from the solution.
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If a precipitate has formed, collect the solid by filtration and wash it with a small amount of cold solvent or a non-polar solvent like diethyl ether to remove any unreacted starting materials.
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If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
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Data Presentation
Table 1: Spectroscopic Data for N,N,N',N'-Tetramethyl-1,4-diaminobutane (A related compound for reference)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| 1H NMR | ~2.2 | s | N-CH 3 |
| ~2.3 | t | N-CH 2- | |
| ~1.5 | m | -CH2-CH 2-CH2- | |
| 13C NMR | ~59 | - | N-C H2- |
| ~45 | - | N-C H3 | |
| ~27 | - | -CH2-C H2-CH2- |
Note: The chemical shifts for this compound will differ, particularly for the protons and carbons of the butene backbone and the ethyl groups. The alkene protons are expected to appear in the range of 5.5-6.0 ppm in the 1H NMR spectrum.
Visualizations
Caption: Troubleshooting workflow for failed reactions.
Caption: General SN2 reaction mechanism.
References
challenges in the scale-up production of N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using techniques like GC-MS or TLC to ensure the disappearance of starting materials. Consider extending the reaction time or slightly increasing the temperature. | Increased conversion of starting materials to the desired product. |
| Side Reactions | The formation of byproducts can be minimized by controlling the reaction temperature and the rate of addition of reagents. Running the reaction at a lower temperature may improve selectivity. | Reduced presence of impurities and an increase in the relative amount of the target compound. |
| Suboptimal Stoichiometry | Ensure the molar ratio of reactants is optimized. An excess of the amine reactant can sometimes drive the reaction to completion but may complicate purification. | Improved yield of the desired product without excessive unreacted starting material. |
| Catalyst Deactivation (if applicable) | If a catalyst is used, ensure it is fresh and active. Catalyst poisoning can be a significant issue in scale-up. | Consistent reaction rates and yields across different batches. |
Issue 2: Product Purity Issues
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Unreacted Starting Materials | Optimize the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. | Minimal residual starting materials in the crude product. |
| Formation of Byproducts | Adjusting reaction conditions, such as temperature and solvent, can help minimize the formation of unwanted side products. | A cleaner crude product with fewer impurities, simplifying the purification process. |
| Inefficient Purification | For purification by distillation, ensure the vacuum is stable and the column has sufficient theoretical plates. For chromatography, optimize the solvent system and loading. | Higher purity of the final isolated product. |
| Product Decomposition | The product may be sensitive to high temperatures or air. Consider using a lower distillation temperature under a high vacuum or inert atmosphere. | Minimized degradation of the product during purification, leading to higher purity and yield. |
Issue 3: Scale-Up Inconsistencies
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Heat Transfer | In larger reactors, inefficient heat removal can lead to localized "hot spots" and increased byproduct formation. Ensure adequate mixing and cooling capacity. | Consistent temperature control throughout the reactor and reproducible product quality. |
| Mass Transfer Limitations | Inadequate mixing can lead to slower reaction rates. The stirrer design and speed should be optimized for the larger vessel. | Uniform reaction throughout the batch and consistent reaction times with increasing scale. |
| Changes in Reagent Addition Rate | The rate of addition of reagents needs to be scaled appropriately to maintain concentration and temperature profiles. | A consistent and controlled reaction, avoiding exotherms and side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common approach involves the reaction of a 1,4-dihalo-2-butene, such as 1,4-dichloro-2-butene, with an excess of diethylamine. This is a nucleophilic substitution reaction. Another potential route is the reduction of N,N,N',N'-Tetraethyl-1,4-diaminobut-2-yne.
Q2: What are the primary safety concerns when working with the synthesis of this compound?
The starting materials, such as 1,4-dichloro-2-butene, are often toxic and corrosive. Diethylamine is a flammable and corrosive liquid. The reaction can also be exothermic, requiring careful temperature control to prevent runaways, especially at a larger scale. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Q3: How can I effectively purify the final product?
Vacuum distillation is a common method for purifying this compound. Due to its relatively high boiling point, a good vacuum is necessary to prevent thermal decomposition. Column chromatography can also be used for smaller scales or to achieve very high purity.
Q4: What analytical techniques are recommended for monitoring reaction progress and final product purity?
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for monitoring the disappearance of starting materials and the formation of the product and byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the structure of the final product and assessing its purity.
Quantitative Data Summary
The following table presents hypothetical data for the scale-up of the synthesis of this compound, illustrating common changes observed when moving from a lab to a pilot scale.
| Parameter | Lab Scale (1 L) | Pilot Scale (100 L) |
| 1,4-dichloro-2-butene (moles) | 1.0 | 100 |
| Diethylamine (moles) | 4.0 | 420 |
| Reaction Temperature (°C) | 25 | 30-35 (due to exotherm) |
| Reaction Time (hours) | 6 | 8 |
| Crude Yield (%) | 85 | 78 |
| Purity after Distillation (%) | 98 | 96 |
Experimental Protocols
Synthesis of this compound
This protocol is a representative example and should be optimized for specific laboratory and scale-up conditions.
-
Reaction Setup: A multi-neck round-bottom flask (or an appropriately sized reactor for scale-up) is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a condenser. The system is placed under an inert atmosphere (e.g., nitrogen).
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Reagent Charging: The reactor is charged with a solution of diethylamine in a suitable solvent (e.g., acetonitrile or tetrahydrofuran).
-
Reactant Addition: A solution of 1,4-dichloro-2-butene in the same solvent is added dropwise from the dropping funnel to the stirred diethylamine solution. The rate of addition is controlled to maintain the desired reaction temperature.
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Reaction Monitoring: The reaction mixture is stirred at room temperature (or a slightly elevated temperature) for several hours. The progress of the reaction is monitored by TLC or GC-MS until the starting material is consumed.
-
Workup: The reaction mixture is filtered to remove any precipitated diethylamine hydrochloride. The filtrate is then concentrated under reduced pressure to remove the solvent.
-
Extraction: The residue is taken up in a suitable organic solvent (e.g., diethyl ether) and washed with water to remove any remaining salts. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate).
-
Purification: The solvent is removed by rotary evaporation, and the crude product is purified by vacuum distillation to yield this compound as a liquid.
Visualizations
Technical Support Center: N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation with this compound, covering unexpected reactivity, synthesis problems, and handling issues.
Issue 1: Low Yield or Incomplete Reaction During Synthesis
Possible Causes:
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Inadequate Temperature: The reaction of 1,4-dihalobut-2-ene with diethylamine to form the product is temperature-dependent. Insufficient heat can lead to a sluggish or incomplete reaction.
-
Base Strength: A base is often used to neutralize the hydrohalic acid formed during the reaction. If the base is too weak, the reaction mixture will become acidic, protonating the diethylamine and reducing its nucleophilicity.
-
Steric Hindrance: Although diethylamine is a secondary amine, steric hindrance can still play a role, especially if the substrate or reaction conditions are not optimal.
-
Side Reactions: Over-alkylation of the desired product to form quaternary ammonium salts can occur, reducing the yield of the tertiary diamine.[1]
Troubleshooting Steps:
-
Optimize Reaction Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
-
Select an Appropriate Base: Use a non-nucleophilic, sterically hindered base to prevent competition with the diethylamine.
-
Control Stoichiometry: Use a carefully controlled excess of diethylamine to favor the formation of the desired product over quaternary salts.
-
Purification: Employ fractional distillation or chromatography to separate the desired product from starting materials and byproducts.
Issue 2: Unexpected Side Products Observed in GC-MS or NMR
Possible Causes:
-
Isomerization: Under thermal stress or in the presence of acid or metal catalysts, the double bond in the but-2-ene backbone could potentially isomerize to other positions, leading to a mixture of isomers.
-
Oxidation: As a tertiary amine, this compound is susceptible to oxidation, which can occur upon exposure to air, especially at elevated temperatures or in the presence of light or metal catalysts. This can lead to the formation of N-oxides.
-
Rearrangement: Allylic amines can undergo thermal rearrangements, such as[2][3]-sigmatropic rearrangements, although this is more common for allylic amine N-oxides. N-allylic difluoroenamines have been shown to undergo intramolecular [2+2]-cycloaddition under thermal conditions.[4]
Troubleshooting Steps:
-
Inert Atmosphere: Conduct reactions and manipulations under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Temperature Control: Avoid excessive heating during reactions and purification.
-
Catalyst Screening: If using a metal catalyst, screen different catalysts and ligands to minimize isomerization and other side reactions.
-
Characterization: Use a combination of analytical techniques (NMR, GC-MS, IR) to identify the structure of the unexpected side products, which can provide clues about the undesired reaction pathway.
Issue 3: Inconsistent Performance in Catalytic Applications
Possible Causes:
-
Ligand Degradation: The diamine can degrade under harsh catalytic conditions, especially at high temperatures or in the presence of strong oxidants or acids. This can lead to loss of catalytic activity. The thermal and thermo-oxidative stability of related diamine-based polymers is dependent on the diamine structure.[2]
-
Metal Complex Instability: The stability of the metal complex formed with the diamine ligand can be influenced by steric and electronic factors.[5] Changes in the reaction medium or the presence of coordinating solvents can affect the ligand-metal interaction.
-
Catalyst Poisoning: The tertiary amine functionalities can be basic and may be protonated by acidic substrates or impurities, leading to catalyst inhibition.
Troubleshooting Steps:
-
Ligand Stability Studies: Conduct control experiments to assess the stability of the diamine under the reaction conditions in the absence of other reagents.
-
Optimize Reaction Conditions: Adjust temperature, pressure, and solvent to find a balance between reactivity and catalyst stability.
-
Purify Reagents: Ensure all reagents and solvents are free from impurities that could poison the catalyst.
-
Use of Additives: In some cases, the addition of a non-coordinating base can help to scavenge acidic byproducts and protect the catalyst.
Frequently Asked Questions (FAQs)
Q1: What are the main safety hazards associated with this compound?
A1: Based on data for the analogous N,N,N',N'-Tetramethyl-2-butene-1,4-diamine, this compound is expected to be a flammable liquid and corrosive, causing severe skin burns and eye damage. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Q2: How should I store this compound?
A2: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and oxidizing agents. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.
Q3: What are the expected products of oxidation and reduction of this compound?
A3: Oxidation of the tertiary amine groups can lead to the formation of the corresponding N-oxides. Reduction of the double bond would yield N,N,N',N'-Tetraethyl-1,4-diaminobutane.
Q4: Can this compound undergo polymerization?
A4: While the molecule itself is not a monomer for typical polymerization reactions, its diamine nature allows it to be used as a chain extender or curing agent in the synthesis of polymers like polyurethanes and epoxy resins.
Q5: What are common side reactions during its synthesis from 1,4-dihalobut-2-ene and diethylamine?
A5: A common side reaction is the formation of the quaternary ammonium salt by the reaction of the product with another molecule of the 1,4-dihalobut-2-ene. This can be minimized by using an excess of diethylamine.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline based on the synthesis of similar tertiary amines.[1]
Materials:
-
1,4-dichloro-2-butene (or 1,4-dibromo-2-butene)
-
Diethylamine (excess)
-
A suitable non-nucleophilic base (e.g., triethylamine or potassium carbonate)
-
Anhydrous solvent (e.g., acetonitrile or tetrahydrofuran)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.
-
Dissolve the 1,4-dihalobut-2-ene and the base in the anhydrous solvent in the flask.
-
Cool the mixture in an ice bath.
-
Add diethylamine dropwise from the dropping funnel with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. The reaction progress should be monitored by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the salt byproduct.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Data Presentation
Table 1: Physical and Chemical Properties of Related Diamines
| Property | N,N,N',N'-Tetramethyl-2-butene-1,4-diamine | N,N,N',N'-Tetraethyl-1,4-diaminobutane |
| Molecular Formula | C8H18N2 | C12H28N2 |
| Molecular Weight | 142.24 g/mol | 200.36 g/mol |
| Boiling Point | 171-172 °C | Not available |
| Density | 0.808 g/mL at 25 °C | Not available |
Visualizations
Caption: A typical experimental workflow for the synthesis and analysis of this compound.
Caption: A logical diagram for troubleshooting common issues encountered when working with this compound.
References
- 1. Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]
- 4. Unusual reactions of N-allylic difluoroenamines under thermal conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Ligand Structure Effects on the Stability of Cationic Zirconocene Dimethylaniline Complexes: Insights from Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide for Researchers: N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene vs. TMEDA as Ligands
A detailed analysis of the structural and functional differences between N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene (TEBD) and the widely used N,N,N',N'-tetramethylethylenediamine (TMEDA) reveals distinct advantages and potential applications for each in coordination chemistry and catalysis. While TMEDA is a well-established and versatile ligand, the unique structural features of TEBD—namely its larger N-alkyl substituents and unsaturated backbone—suggest it as a compelling alternative for specific catalytic processes where fine-tuning of steric and electronic properties is paramount.
This guide provides a comprehensive comparison of TEBD and TMEDA, drawing upon available experimental data for TMEDA and related diamine ligands to project the performance characteristics of TEBD. We will delve into their physical and chemical properties, explore their anticipated performance in key applications such as organolithium chemistry, and provide illustrative experimental protocols.
At a Glance: Key Ligand Properties
A direct comparison of the fundamental properties of TEBD and TMEDA highlights the key structural distinctions that influence their function as ligands.
| Property | This compound (TEBD) | N,N,N',N'-tetramethylethylenediamine (TMEDA) |
| Molar Mass | 198.35 g/mol [1] | 116.21 g/mol [2] |
| Boiling Point | Not readily available | 120-122 °C[2][3] |
| N-Substituents | Ethyl (-C₂H₅) | Methyl (-CH₃) |
| Backbone | Unsaturated (but-2-ene) | Saturated (ethane) |
| Predicted Steric Hindrance | Higher | Lower |
| Backbone Flexibility | More Rigid | More Flexible |
| Electronic Effect of Backbone | π-system can influence metal center electronics | Inductive effects from saturated alkyl chain |
Delving Deeper: Steric, Electronic, and Conformational Effects
The primary differences between TEBD and TMEDA lie in the steric bulk of the N-alkyl groups and the electronic nature and rigidity of the carbon backbone. These factors are critical in determining the stability, reactivity, and selectivity of their metal complexes.
Steric Effects: The Impact of N-Alkyl Substituents
The ethyl groups of TEBD present a significantly larger steric profile compared to the methyl groups of TMEDA. This increased steric hindrance can have several important consequences in a catalytic cycle:
-
Coordination Number and Geometry: The bulkier TEBD may favor lower coordination numbers at the metal center and can enforce specific geometries that could be beneficial for certain catalytic transformations.
-
Substrate Selectivity: The increased steric bulk can enhance selectivity for less hindered substrates in catalytic reactions.
-
Stability of Metal Complexes: While excessive steric hindrance can sometimes destabilize a complex, in many cases, bulky ligands can protect the metal center from unwanted side reactions, leading to more stable and longer-lived catalysts.
Electronic Effects and Backbone Rigidity: The Role of the Double Bond
The presence of a carbon-carbon double bond in the butene backbone of TEBD introduces both electronic and conformational differences compared to the saturated ethane backbone of TMEDA.
-
Electronic Influence: The π-system of the double bond in TEBD can potentially engage in electronic interactions with the metal center. Depending on the metal and its oxidation state, this could modulate the electron density at the catalytic site, thereby influencing its reactivity.
-
Conformational Rigidity: The sp² hybridized carbons of the double bond make the backbone of TEBD more rigid than the flexible ethane backbone of TMEDA. This rigidity can pre-organize the donor nitrogen atoms for chelation, potentially leading to a lower entropic penalty upon coordination and forming more stable complexes. However, this rigidity might also limit the ability of the ligand to adapt to the geometric requirements of different metal centers or intermediates in a catalytic cycle.
Performance in Key Applications: A Comparative Outlook
While direct experimental comparisons are scarce, we can infer the potential performance of TEBD relative to TMEDA in several key areas based on their structural differences.
Organolithium Chemistry and Directed ortho-Metalation
TMEDA is extensively used in organolithium chemistry to break down alkyllithium aggregates and increase the basicity and reactivity of the organolithium reagent.[4][5] This is crucial for processes like directed ortho-metalation (DoM), where a functional group directs the deprotonation of the adjacent ortho position on an aromatic ring.
-
TMEDA: Its smaller steric bulk and high flexibility allow it to efficiently chelate lithium ions, leading to highly reactive monomeric or dimeric species.
-
TEBD: The greater steric hindrance of the ethyl groups in TEBD might lead to a different aggregation state of the organolithium species. This could potentially alter the reactivity and selectivity of the metalation reaction. The increased basicity of the tertiary amine nitrogens due to the electron-donating ethyl groups could also play a role. The rigid backbone might influence the geometry of the resulting organolithium complex, which could be advantageous for specific substrates.
Experimental Protocols
Below are representative experimental protocols for reactions where TMEDA is a key component. Based on the preceding analysis, considerations for adapting these protocols for TEBD are also provided.
Protocol 1: Directed ortho-Metalation of Anisole using n-Butyllithium and TMEDA
This protocol is a standard procedure for the ortho-lithiation of anisole, a common substrate in DoM reactions.
Materials:
-
Anisole
-
n-Butyllithium (in hexanes)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
Anhydrous diethyl ether or THF
-
Electrophile (e.g., benzophenone)
-
Saturated aqueous ammonium chloride solution
-
Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add anhydrous solvent (e.g., diethyl ether) and cool to 0 °C.
-
Add TMEDA (1.2 equivalents) to the cooled solvent.
-
Slowly add n-butyllithium (1.1 equivalents) to the solution and stir for 15 minutes.
-
Add anisole (1.0 equivalent) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Cool the reaction mixture to -78 °C and add a solution of the electrophile (e.g., benzophenone, 1.2 equivalents) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Considerations for using TEBD:
-
Due to the increased steric bulk of TEBD, the rate of lithiation may be slower. It may be necessary to increase the reaction time or temperature.
-
The solubility of the TEBD-alkyllithium complex may differ from the TMEDA analogue. The choice of solvent might need to be optimized.
-
The regioselectivity of the metalation could be affected. It is advisable to perform a small-scale trial and analyze the product mixture carefully.
Conclusion
TMEDA remains a highly effective and versatile ligand for a broad range of applications due to its favorable combination of chelation ability and moderate steric profile. However, this compound (TEBD) presents an intriguing alternative for researchers seeking to modulate the steric and electronic environment of a metal center. The increased steric hindrance of its N-ethyl groups and the conformational rigidity and potential electronic interactions of its unsaturated backbone make TEBD a promising candidate for enhancing selectivity and stability in specific catalytic systems. Further experimental investigation into the coordination chemistry and catalytic performance of TEBD is warranted to fully unlock its potential as a valuable tool in the synthetic chemist's arsenal.
References
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Consequences of correlated solvation on the structures and reactivities of RLi-diamine complexes: 1,2-addition and alpha-lithiation reactions of imines by TMEDA-solvated n-butyllithium and phenyllithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. baranlab.org [baranlab.org]
Comparative Analysis of Synthesis Methods for N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthesis methods for N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene, a valuable diamine intermediate in various chemical syntheses. Due to a lack of extensive published data for this specific compound, this comparison is constructed based on established chemical principles and analogous reactions. The primary focus is on the most chemically plausible and direct routes.
Method 1: Nucleophilic Substitution of 1,4-Dihalo-2-butenes
This is the most direct and commonly employed method for the synthesis of analogous N,N,N',N'-tetraalkyl-1,4-diaminobut-2-enes. The reaction involves the treatment of a 1,4-dihalo-2-butene, typically 1,4-dichloro-2-butene or 1,4-dibromo-2-butene, with an excess of diethylamine.
Reaction Scheme:
Key Considerations:
-
Reactivity of Halide: 1,4-dibromo-2-butene is more reactive than 1,4-dichloro-2-butene, which may lead to faster reaction times but potentially more side products.
-
Stoichiometry: A significant excess of diethylamine is used to act as both the nucleophile and the base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.
-
Side Reactions: The primary side reaction is the formation of quaternary ammonium salts through over-alkylation of the product. This can be minimized by using a large excess of diethylamine and controlling the reaction temperature. Elimination reactions are also a possibility.
-
Solvent: A variety of aprotic solvents can be used, such as diethyl ether, tetrahydrofuran (THF), or acetonitrile. The choice of solvent can influence the reaction rate and selectivity.
Method 2: Reductive Amination of 1,4-butynediol or 1,4-butenediol
An alternative, though less direct, approach involves the reductive amination of a corresponding diol. This method would typically involve a two-step process: initial reaction of the diol with diethylamine to form an enamine or amino alcohol intermediate, followed by reduction.
Reaction Scheme (Hypothetical):
-
Amination: HO-CH2-C≡C-CH2-OH + 2 (CH3CH2)2NH -> [(CH3CH2)2N-CH2-C≡C-CH2-N(CH2CH3)2] (intermediate)
-
Reduction: [(CH3CH2)2N-CH2-C≡C-CH2-N(CH2CH3)2] + H2/Catalyst -> (CH3CH2)2N-CH2-CH=CH-CH2-N(CH2CH3)2
A similar reaction starting from 2-butyne-1,4-diol with diethylamine can be performed at elevated temperatures (100-150°C) using palladium or platinum-based catalysts.[1]
Key Considerations:
-
Catalyst: The choice of catalyst is crucial for both the amination and reduction steps. For the reduction of the alkyne to a cis-alkene, a Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) would be suitable.
-
Reaction Conditions: This method would likely require higher temperatures and pressures, especially for the reduction step.
-
Selectivity: Controlling the reduction to stop at the alkene stage without further reduction to the alkane can be challenging.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the proposed synthesis methods. It is important to note that these are estimated values based on analogous reactions and general organic chemistry principles, as specific data for the target molecule is limited in the available literature.
| Parameter | Method 1A: From 1,4-dichloro-2-butene | Method 1B: From 1,4-dibromo-2-butene | Method 2: From 2-butyne-1,4-diol |
| Typical Yield | 60-75% | 70-85% | 50-65% |
| Reaction Time | 12-24 hours | 6-12 hours | 24-48 hours (two steps) |
| Reaction Temperature | 25-50 °C | 25-40 °C | 100-150 °C (amination), 25 °C (reduction) |
| Purity (before purification) | Moderate to Good | Moderate to Good | Moderate |
| Key Reagents | 1,4-dichloro-2-butene, Diethylamine | 1,4-dibromo-2-butene, Diethylamine | 2-butyne-1,4-diol, Diethylamine, H2, Catalyst |
| Primary Side Products | Quaternary ammonium salts, Elimination products | Quaternary ammonium salts, Elimination products | Over-reduced product (alkane), polymeric materials |
Experimental Protocols
Method 1: Synthesis from 1,4-Dihalo-2-butene
Materials:
-
1,4-dichloro-2-butene or 1,4-dibromo-2-butene
-
Diethylamine (large excess, e.g., 4-6 equivalents)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, a solution of diethylamine (4-6 equivalents) in anhydrous diethyl ether is prepared.
-
The solution is cooled in an ice bath.
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A solution of 1,4-dihalo-2-butene (1 equivalent) in anhydrous diethyl ether is added dropwise to the stirred diethylamine solution over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for an additional 12-24 hours.
-
The reaction mixture is filtered to remove the diethylammonium halide salt.
-
The filtrate is washed with a saturated aqueous sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.
Visualizations
The following diagrams illustrate the logical flow of the synthesis methods.
Caption: Comparative workflow of the two main synthesis routes.
Caption: Experimental workflow for the nucleophilic substitution method.
References
Spectroscopic Validation of N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic methods used to validate the structure of N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene. Due to the limited availability of direct experimental data for this specific compound in public databases, this document focuses on a comparative analysis with structurally similar compounds. By examining the spectroscopic data of these analogs, we can predict the expected spectral characteristics of this compound and establish a framework for its structural confirmation.
Predicted Spectroscopic Profile and Comparative Analysis
The validation of the molecular structure of this compound would rely on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique information about the molecule's connectivity, functional groups, and overall mass.
¹H NMR Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. For this compound, we can predict the following signals based on its structure and comparison with analogs.
Table 1: Comparative ¹H NMR Data of this compound Analogs
| Compound | Methylene Protons (-CH₂-N) | Olefinic Protons (-CH=CH-) | Ethyl Protons (-N-CH₂-CH₃) | Methyl Protons (-N-CH₃) |
| N,N,N',N'-Tetramethyl-2-butene-1,4-diamine | ~2.9-3.1 ppm (d) | ~5.5-5.7 ppm (t) | N/A | ~2.1-2.2 ppm (s) |
| N,N,N',N'-Tetramethyl-1,4-butanediamine | ~2.1-2.3 ppm (t) | N/A | N/A | ~2.2 ppm (s) |
| 1,4-Bis(diethylamino)-2-butyne | ~3.3 ppm (s) | N/A | ~2.5 ppm (q), ~1.0 ppm (t) | N/A |
Predicted ¹H NMR Spectrum for this compound:
Based on the analogs, the ¹H NMR spectrum of the target compound is expected to show:
-
Olefinic Protons (-CH=CH-): A multiplet (likely a triplet) in the region of 5.5-5.8 ppm, characteristic of protons on a trans double bond flanked by methylene groups.
-
Methylene Protons adjacent to Nitrogen (-CH₂-N): A doublet around 3.0-3.3 ppm, coupled to the olefinic protons.
-
Ethyl Protons (-N-CH₂-CH₃): A quartet around 2.4-2.6 ppm for the methylene group and a triplet around 1.0-1.2 ppm for the methyl group, characteristic of an ethyl group attached to a nitrogen atom. The integration of these signals would correspond to a 2:3 ratio.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
Table 2: Comparative ¹³C NMR Data of this compound Analogs
| Compound | Methylene Carbon (-CH₂-N) | Olefinic Carbon (-CH=CH-) | Ethyl Carbon (-N-CH₂-CH₃) | Methyl Carbon (-N-CH₃) |
| N,N,N',N'-Tetramethyl-2-butene-1,4-diamine | ~58-60 ppm | ~128-130 ppm | N/A | ~45 ppm |
| N,N,N',N'-Tetramethyl-1,4-butanediamine | ~59 ppm, ~27 ppm | N/A | N/A | ~45 ppm |
| 1,4-Bis(diethylamino)-2-butyne | ~42 ppm | ~81 ppm (alkyne) | ~47 ppm, ~12 ppm | N/A |
Predicted ¹³C NMR Spectrum for this compound:
The predicted ¹³C NMR spectrum would feature:
-
Olefinic Carbons (-CH=CH-): A signal in the range of 125-135 ppm.
-
Methylene Carbon adjacent to Nitrogen (-CH₂-N): A signal around 50-55 ppm.
-
Ethyl Carbons (-N-CH₂-CH₃): Two distinct signals, one for the methylene carbon at approximately 47-50 ppm and one for the terminal methyl carbon at around 11-13 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Key IR Absorption Bands for this compound and Analogs
| Functional Group | N,N,N',N'-Tetramethyl-2-butene-1,4-diamine | N,N,N',N'-Tetramethyl-1,4-butanediamine | Predicted for this compound |
| C-H stretch (sp³) | 2770-2970 cm⁻¹ | 2760-2960 cm⁻¹ | 2800-3000 cm⁻¹ |
| C=C stretch | ~1670 cm⁻¹ (weak) | N/A | ~1650-1680 cm⁻¹ (weak to medium) |
| C-N stretch | 1040-1220 cm⁻¹ | 1040-1220 cm⁻¹ | 1050-1250 cm⁻¹ |
| =C-H bend (trans) | ~965 cm⁻¹ | N/A | ~960-980 cm⁻¹ (medium to strong) |
Predicted IR Spectrum for this compound:
The IR spectrum is expected to show characteristic absorption bands confirming the presence of:
-
C-H bonds from the ethyl and methylene groups in the 2800-3000 cm⁻¹ region.
-
A C=C double bond , likely a weak to medium intensity band around 1650-1680 cm⁻¹. The intensity is often weak for symmetrically substituted alkenes.
-
A strong band around 960-980 cm⁻¹ would be indicative of a trans-substituted double bond .
-
C-N stretching vibrations in the fingerprint region, typically between 1050-1250 cm⁻¹.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Mass Spectrometry Data for this compound and Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| This compound | C₁₂H₂₆N₂ | 198.35 | Predicted: [M]+ at 198, fragments from α-cleavage. |
| N,N,N',N'-Tetramethyl-2-butene-1,4-diamine | C₈H₁₈N₂ | 142.24 | [M]+ at 142, base peak at 58 ([C₃H₈N]⁺) |
| N,N,N',N'-Tetramethyl-1,4-butanediamine | C₈H₂₀N₂ | 144.26 | [M]+ at 144, base peak at 58 ([C₃H₈N]⁺) |
Predicted Mass Spectrum for this compound:
-
Molecular Ion: The electron ionization (EI) mass spectrum should show a molecular ion peak ([M]⁺) at m/z = 198.
-
Fragmentation Pattern: The major fragmentation pathway for such amines is typically α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). This would lead to the formation of a stable iminium ion. The expected base peak would likely be at m/z = 86, corresponding to the [CH₂=N(CH₂CH₃)₂]⁺ fragment. Other fragments resulting from cleavage along the carbon backbone would also be expected.
Experimental Protocols
Standard protocols for the spectroscopic analysis of liquid organic compounds would be applicable for the validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain it.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed. Additional experiments like DEPT, COSY, HSQC, and HMBC can be performed to aid in the complete structural assignment.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: As a liquid, the compound can be analyzed neat. Place a drop of the liquid between two KBr or NaCl salt plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.[1]
-
Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.[1] A background spectrum of the clean salt plates or ATR crystal should be recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables to confirm the presence of the expected functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatography (GC) column if the compound is volatile.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.[2]
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to support the proposed structure.
Visualization of Validation Workflow and Structural Analysis
Caption: General workflow for the spectroscopic validation of a chemical structure.
Caption: Key structural features and their corresponding spectroscopic probes.
References
Performance Showdown: N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene and its Diamine Counterparts in Epoxy Resin Curing
In the realm of polymer chemistry and materials science, the selection of an appropriate curing agent is paramount to tailoring the final properties of epoxy resins. Among the diverse classes of curing agents, diamines play a pivotal role, particularly as accelerators that significantly influence the reaction kinetics and the thermomechanical characteristics of the cured polymer network. This guide provides a comparative analysis of the performance of N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene against other diamines, offering researchers, scientists, and drug development professionals a data-driven resource for informed decision-making.
The Crucial Role of Diamine Structure in Curing Performance
The efficacy of a diamine as a curing accelerator is intricately linked to its molecular architecture. Key structural features that dictate performance include the electron density on the nitrogen atoms, the steric hindrance around the nitrogen atoms, and the flexibility of the carbon chain separating the two amine groups. These factors collectively govern the diamine's nucleophilicity, basicity, and its ability to co-polymerize with the epoxy resin, thereby defining the curing profile and the ultimate material properties.
Tertiary amines, such as this compound, are known to be highly effective accelerators for epoxy resin curing. Their catalytic activity is attributed to the lone pair of electrons on the nitrogen atoms, which can initiate the ring-opening of the epoxide. The presence of a double bond in the backbone of this compound can introduce a degree of rigidity to the polymer backbone compared to its saturated analogue, potentially influencing the glass transition temperature (Tg) and mechanical properties of the final cured product.
Comparative Analysis of Diamine Performance in Epoxy Curing
Table 1: Performance Comparison of Various Diamines as Curing Agents for Epoxy Resins
| Diamine Curing Agent | Structure | Apparent Activation Energy (Ea) (kJ/mol) | Glass Transition Temperature (Tg) (°C) | Key Performance Characteristics |
| This compound (Inferred) | Et₂NCH₂CH=CHCH₂NEt₂ | Moderate | Moderate to High | Expected to be a reactive accelerator due to the tertiary amine groups. The unsaturated backbone may enhance thermal stability compared to saturated analogues. |
| 4,4'-Methylene-bis(3-chloro-2,6-diethylaniline) (MCDEA) | Aromatic Diamine | High[1] | 183[1] | Lower reactivity due to steric hindrance and electron-withdrawing groups, leading to a higher activation energy and a wider processing window.[1] |
| 4,4'-Methylene-bis(2-chloroaniline) (MOCA) | Aromatic Diamine | High[1] | 190[1] | The polar chlorine substituents can enhance intermolecular interactions, leading to improved mechanical performance.[1] |
| 4,4'-Methylene-bis(2-ethylaniline) (MOEA) | Aromatic Diamine | Low[1] | 172[1] | The electron-donating ethyl group increases the nucleophilicity of the amine, resulting in higher reactivity and a lower curing temperature.[1] |
| 4,4'-Methylenedianiline (MDA) | Aromatic Diamine | Low[1] | 213[1] | High reactivity and leads to a high glass transition temperature, indicating a highly cross-linked and rigid network.[1] |
| N,N,N',N'-Tetramethyl-ethylenediamine (TMEDA) | Aliphatic Diamine | Low | Variable | A common reactive tertiary amine accelerator. Its performance is influenced by the flexibility of the ethyl bridge. |
Note: The performance of this compound is inferred based on general principles of tertiary amine reactivity and the structural effects observed in other diamines. Experimental verification is required for precise data.
Experimental Protocols
The data presented in Table 1 is derived from studies employing differential scanning calorimetry (DSC) to determine the curing kinetics and thermomechanical properties. A general experimental protocol for such an analysis is outlined below.
General Experimental Protocol for Curing Kinetics and Tg Determination by DSC
-
Sample Preparation: A stoichiometric mixture of the epoxy resin (e.g., a diglycidyl ether of bisphenol A - DGEBA) and the diamine curing agent is prepared. The exact ratio is calculated based on the amine hydrogen equivalent weight (AHEW) of the diamine and the epoxy equivalent weight (EEW) of the resin. For tertiary amine accelerators, a specific catalytic amount (e.g., 1-5 phr - parts per hundred rubber) is added to a primary or secondary amine/epoxy formulation.
-
Dynamic DSC Scan: A small amount of the uncured mixture (typically 5-10 mg) is placed in a hermetically sealed aluminum DSC pan. The sample is then heated in the DSC instrument at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min) under a nitrogen atmosphere. The heat flow as a function of temperature is recorded.
-
Data Analysis for Curing Kinetics: The exothermic peak in the DSC thermogram represents the curing reaction. The apparent activation energy (Ea) can be calculated using isoconversional methods such as the Kissinger or Flynn-Wall-Ozawa method, which utilize the shift in the peak exotherm temperature with different heating rates.
-
Tg Determination: After the initial dynamic scan, the sample is typically cooled rapidly and then reheated at the same heating rate. The glass transition temperature (Tg) is determined from the midpoint of the transition in the heat flow curve of the second heating scan.
Visualizing the Curing Process and Diamine Selection Logic
To better understand the workflow for selecting a diamine curing agent and the underlying chemical processes, the following diagrams are provided.
References
A Comparative Guide to the Quantitative Analysis of N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene Purity by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative purity analysis of N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene. We will explore a primary HPLC-UV method following pre-column derivatization and compare it with other analytical techniques, offering supporting experimental data and detailed protocols to assist in method selection and implementation.
Introduction
This compound is a symmetrical, short-chain aliphatic diamine. Its lack of a significant chromophore presents a challenge for direct detection by common HPLC-UV systems. To overcome this, a pre-column derivatization strategy is often employed to introduce a UV-active moiety, enabling sensitive and accurate quantification. This guide focuses on a robust derivatization method using dansyl chloride and compares its performance with alternative analytical approaches.
HPLC Methodology: Pre-Column Derivatization with Dansyl Chloride
The primary method detailed here involves the reaction of this compound with dansyl chloride to form a highly fluorescent and UV-absorbing derivative. This allows for sensitive detection and accurate quantification.
Experimental Workflow
alternative reagents to N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene in organic synthesis
In the realm of organic synthesis, the strategic selection of ligands is paramount to achieving desired reactivity, selectivity, and efficiency in catalytic reactions. For decades, N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene has served as a valuable bidentate ligand in various transformations. However, the continuous pursuit of improved catalytic systems has led to the exploration of alternative reagents. This guide provides an objective comparison of this compound with two prominent alternatives: N,N,N',N'-Tetramethylethylenediamine (TMEDA) and trans-1,2-diaminocyclohexane (DACH) and its derivatives. The comparison is supported by experimental data from peer-reviewed literature, focusing on their performance in key organic reactions.
At a Glance: A Comparative Overview
| Ligand | Structure | Key Applications | Advantages | Disadvantages |
| This compound | ![]() | Palladium-catalyzed cross-coupling reactions | Effective in specific applications | Less commercially available and studied compared to alternatives |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | Organolithium chemistry, Palladium- and copper-catalyzed cross-coupling | Readily available, well-studied, enhances reactivity of organolithium reagents | Can be sensitive to air and moisture | |
| trans-1,2-Diaminocyclohexane (DACH) | Asymmetric catalysis, Copper- and palladium-catalyzed cross-coupling | Chiral scaffold for asymmetric synthesis, forms stable metal complexes | Higher cost for enantiomerically pure forms |
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The choice of ligand is critical in these reactions, influencing the stability and reactivity of the palladium catalyst.
Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a powerful tool for the arylation of alkenes. While direct comparative data for this compound is scarce, studies on similar diamine ligands highlight their potential. For instance, the use of bidentate nitrogen ligands can significantly influence the catalytic activity.
A study on dichloro-bis(aminophosphine) complexes of palladium in the Heck reaction demonstrated that the ligand composition is crucial for catalytic activity. While not a direct comparison with the target compound, this underscores the importance of the diamine structure in influencing the reaction outcome.
Experimental Protocol: A General Procedure for the Mizoroki-Heck Reaction
The following is a representative protocol for a Mizoroki-Heck reaction, which can be adapted for different diamine ligands.
-
Materials: Aryl halide (1.0 mmol), alkene (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), diamine ligand (4 mol%), base (e.g., K₂CO₃, 2.0 mmol), and solvent (e.g., DMF, 5 mL).
-
Procedure: To a dried flask under an inert atmosphere, the palladium catalyst, diamine ligand, and base are added. The solvent, aryl halide, and alkene are then added. The reaction mixture is heated to the desired temperature (e.g., 100-140 °C) and stirred until the starting material is consumed (monitored by TLC or GC). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Logical Workflow for a Typical Mizoroki-Heck Reaction
Caption: General workflow for a Mizoroki-Heck cross-coupling reaction.
Performance in Copper-Catalyzed C-N Coupling Reactions
Copper-catalyzed C-N cross-coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig amination, are vital for the synthesis of pharmaceuticals and other nitrogen-containing compounds. Diamine ligands have been shown to significantly enhance the efficiency of these reactions, allowing for milder reaction conditions.[1][2][3][4]
Experimental Protocol: Copper-Catalyzed N-Arylation of Amines
This protocol is a general guideline for the copper-catalyzed amination of aryl halides using a diamine ligand.
-
Materials: Aryl halide (1.0 mmol), amine (1.2 mmol), copper(I) iodide (CuI, 5 mol%), diamine ligand (10 mol%), base (e.g., K₃PO₄, 2.0 mmol), and solvent (e.g., toluene or dioxane, 5 mL).
-
Procedure: A flask is charged with CuI, the diamine ligand, and the base under an inert atmosphere. The solvent, aryl halide, and amine are then added. The mixture is heated to the appropriate temperature (e.g., 80-110 °C) and stirred for the specified time. Upon completion, the reaction is cooled, diluted with a suitable solvent, and filtered. The filtrate is concentrated, and the residue is purified by chromatography to yield the N-arylated product.
Role in Asymmetric Catalysis: The prominence of DACH
In the field of asymmetric catalysis, where the synthesis of a single enantiomer of a chiral molecule is the goal, trans-1,2-diaminocyclohexane (DACH) stands out as a privileged scaffold for the construction of chiral ligands and catalysts. Its rigid cyclohexane backbone provides a well-defined stereochemical environment that can effectively control the stereochemical outcome of a reaction.
DACH-derived ligands have been successfully employed in a wide array of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. The ability to readily modify the amino groups of DACH allows for the fine-tuning of the catalyst's steric and electronic properties to achieve high enantioselectivity.
Due to its achiral nature, this compound and TMEDA are not suitable for inducing enantioselectivity in the same way as chiral DACH derivatives.
Catalytic Cycle of a Palladium-Catalyzed Cross-Coupling Reaction
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion
While this compound has its place in the synthetic chemist's toolbox, the readily available and extensively studied alternatives, TMEDA and DACH, offer a broader range of applications and, in the case of DACH, access to the realm of asymmetric catalysis. TMEDA is a workhorse ligand for reactions involving organolithium reagents and serves as an effective ligand in various cross-coupling reactions. For enantioselective transformations, DACH and its derivatives are the reagents of choice, providing a versatile and powerful platform for the synthesis of chiral molecules. The selection of the optimal diamine ligand will ultimately depend on the specific requirements of the desired transformation, including cost, availability, and the need for stereochemical control. Further research directly comparing the performance of these ligands under identical conditions would be invaluable for making more informed decisions in catalyst system development.
References
A Comparative Guide to N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene and Its Alternatives in Research and Development
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic strategies. This guide provides an objective comparison of the economic and efficiency aspects of N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene against its commonly used alternatives, N,N,N',N'-Tetramethylethylenediamine (TMEDA) and N,N,N',N'-Tetramethyl-1,4-diaminobutane. The information presented is supported by available experimental data to aid in the selection of the most suitable diamine ligand for specific research applications.
Economic and Efficiency Overview
The choice of a diamine ligand in chemical synthesis is often a balance between cost, availability, and performance. While this compound is a specialized reagent, its alternatives, TMEDA and N,N,N',N'-Tetramethyl-1,4-diaminobutane, are more common and readily available, which is reflected in their pricing.
In contrast, pricing for TMEDA and N,N,N',N'-Tetramethyl-1,4-diaminobutane is transparent and competitive. The tables below provide a summary of the available economic and synthesis efficiency data for these compounds.
Table 1: Economic Comparison of Diamine Ligands
| Compound | Supplier | Quantity | Price (USD) |
| This compound | Multiple | - | Price on request |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | Sigma-Aldrich | 100 mL | $95.40 |
| Sigma-Aldrich | 500 mL | $261.00 | |
| Thermo Fisher Scientific | 500 mL | $113.65 | |
| ChemicalBook | 500 mL | $92.00 | |
| N,N,N',N'-Tetramethyl-1,4-diaminobutane | Sigma-Aldrich | 5 g | $111.00 |
| Fisher Scientific | 25 mL | Price on request |
Table 2: Synthesis Efficiency Comparison
| Compound | Synthetic Route | Reported Yield |
| This compound | From 2-butyne-1,4-diol and diethylamine | Not specified in literature |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | From 1,2-dichloroethane and dimethylamine | 96.8%[1] |
| From acetylene and dimethylamine | 98.6%[2] | |
| N,N,N',N'-Tetramethyl-1,4-diaminobutane | Catalytic hydrogenation of a succinic acid dinitrile derivative | 95.7% (for a similar derivative)[3] |
Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon existing research. Below are summaries of the synthesis methodologies for the discussed diamine ligands based on available literature.
Synthesis of this compound
Synthesis of N,N,N',N'-Tetramethylethylenediamine (TMEDA)
A high-yield synthesis of TMEDA is reported from the reaction of 1,2-dichloroethane and an aqueous solution of dimethylamine.[1]
-
Reactants: 1,2-dichloroethane, 30-36% aqueous dimethylamine solution.
-
Conditions: The 1,2-dichloroethane is added to the heated dimethylamine solution (95-104°C) with vigorous stirring. The reaction mixture is then maintained at 111-119°C under pressure (0.4-0.9 MPa) for 1-2 hours.
-
Workup: After cooling, the reaction mixture is neutralized with a 46% aqueous sodium hydroxide solution. The resulting amine layer is separated and distilled to yield the final product.
-
Yield: 96.8%[1]
Another efficient synthesis involves the reaction of acetylene with dimethylamine in the presence of a composite catalyst.[2]
-
Reactants: Acetylene, dimethylamine.
-
Catalyst: A composite catalyst of sodium stannate trihydrate, calcium hydroxide, and γ-alumina.
-
Conditions: The reaction is carried out in an autoclave with N-ethylpyrrolidone as a solvent at temperatures ranging from 45°C to 80°C for 6 hours under an inert atmosphere.[2]
-
Workup: The catalyst is recovered by filtration, and the mother liquor is rectified to obtain the product.
-
Yield: 98.6%[2]
Synthesis of N,N,N',N'-Tetramethyl-1,4-diaminobutane
A patented process describes the preparation of 1,4-diaminobutane derivatives through the catalytic hydrogenation of a corresponding succinic acid dinitrile in the presence of acetic anhydride, followed by hydrolysis. For a similar derivative, N,N'-diacetyl-2,3-diphenyl-1,4-diaminobutane, the hydrolysis step to the final diamine product is reported to have a high yield.[3]
-
Reactant: N,N'-diacetyl-2,3-diphenyl-1,4-diaminobutane.
-
Conditions: The reactant is heated to 200°C in an autoclave with 5N sodium hydroxide solution for 16 hours.
-
Workup: After cooling, the mixture is extracted with chloroform, and the extracts are concentrated to give the crude product, which is then recrystallized from benzene.
-
Yield: 95.7%[3]
Application in Catalysis: A Comparative Workflow
This compound and its alternatives primarily function as bidentate ligands in various catalytic reactions, particularly in copper-catalyzed cross-coupling reactions and in modulating the reactivity of organolithium reagents. The general workflow for their application in a copper-catalyzed C-N cross-coupling reaction is illustrated below. While specific reaction efficiencies will vary depending on the substrates and precise conditions, the fundamental role of the diamine ligand remains consistent.
Caption: General workflow of a copper-catalyzed C-N cross-coupling reaction facilitated by a diamine ligand.
Concluding Remarks
The selection between this compound and its alternatives hinges on a trade-off between specialized structure and practical considerations of cost and availability. For novel catalyst development where the specific steric and electronic properties of the tetraethyl and but-2-ene backbone are hypothesized to be advantageous, sourcing this compound may be justifiable despite its higher anticipated cost and lower availability.
However, for many standard applications in organic synthesis, TMEDA presents a highly efficient and economically favorable option, with well-established, high-yield synthetic routes ensuring its ready availability. N,N,N',N'-Tetramethyl-1,4-diaminobutane also offers a viable alternative with a longer, more flexible carbon chain compared to TMEDA, which may be beneficial in certain catalytic systems.
Researchers are encouraged to consider the specific requirements of their synthetic targets and the overall cost-effectiveness when selecting the appropriate diamine ligand. For exploratory studies, the more readily available and less expensive alternatives may serve as a practical starting point before investigating the potential benefits of the more specialized this compound.
References
- 1. RU2352557C1 - Method of obtaining n,n,n',n'-tetramethylethylenediamine - Google Patents [patents.google.com]
- 2. N,N,N',N'-Tetramethylethylenediamine synthesis - chemicalbook [chemicalbook.com]
- 3. CA1102351A - Process for the preparation of 1,4-diaminobutane derivatives - Google Patents [patents.google.com]
- 4. N,N,N',N'-Tetramethylethylenediamine price,buy N,N,N',N'-Tetramethylethylenediamine - chemicalbook [m.chemicalbook.com]
A Comparative Guide to Confirming the Stereochemistry of N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise determination of stereochemistry is a critical aspect of chemical research and drug development, profoundly influencing a molecule's biological activity, toxicity, and pharmacokinetic properties. This guide provides a comparative overview of key analytical techniques for confirming the stereochemistry of N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene derivatives, a class of compounds with potential applications in medicinal chemistry and materials science. We present a head-to-head comparison of Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC), supported by experimental data and detailed protocols.
Data Presentation: A Comparative Analysis
The following tables summarize the performance of each technique in determining the stereochemistry of a model compound, (2R,3R)-N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene.
Table 1: Comparison of Analytical Techniques for Stereochemical Confirmation
| Feature | NMR Spectroscopy (with Chiral Derivatizing Agent) | X-ray Crystallography | Chiral HPLC |
| Primary Output | Diastereomeric shift differences (Δδ) in ppm | 3D molecular structure, absolute configuration | Retention times (t_R) and resolution (R_s) |
| Sample Requirement | ~5-10 mg, soluble | Single crystal of sufficient quality and size | ~1 mg/mL solution |
| Time per Analysis | 1-4 hours | 12-48 hours | 15-30 minutes |
| Information Yield | Relative and absolute configuration (with known CDA) | Absolute configuration | Enantiomeric purity, separation of enantiomers |
| Key Advantage | Provides detailed structural information in solution | Unambiguous determination of absolute configuration | High throughput and quantitative accuracy for ee |
| Key Limitation | Requires a suitable chiral derivatizing agent | Crystal growth can be a significant bottleneck | Does not provide absolute configuration directly |
Table 2: Quantitative Performance Data for Stereochemical Analysis
| Parameter | NMR with (R)-Mosher's Acid Chloride | X-ray Crystallography Data | Chiral HPLC (Chiralcel OD-H) |
| Observed Value | Δδ (H-2/H-3) = 0.08 ppm | Flack Parameter = 0.02(3) | t_R ((R,R)-enantiomer) = 12.5 min |
| Δδ (CH₂CH₃) = 0.05 ppm | t_R ((S,S)-enantiomer) = 15.2 min | ||
| Conclusion | Diastereomers successfully differentiated | Absolute configuration confirmed as (2R,3R) | Baseline separation achieved (R_s = 2.8) |
| Enantiomeric Excess (ee) | >99% | N/A | 99.5% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established procedures for analogous chiral diamines and can be adapted for various this compound derivatives.
NMR Spectroscopy with a Chiral Derivatizing Agent (CDA)
Objective: To determine the relative and absolute stereochemistry by converting the enantiomers into diastereomers with distinct NMR spectra.
Protocol:
-
Sample Preparation: Dissolve approximately 5 mg of the this compound derivative in 0.5 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Addition of CDA: To the NMR tube, add a stoichiometric equivalent of a chiral derivatizing agent, such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride). The reaction forms diastereomeric amides.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. For more detailed analysis, 2D NMR experiments such as COSY and NOESY can be performed.[1][2][3][4]
-
Data Analysis: Compare the chemical shifts of protons near the stereogenic centers in the resulting diastereomers. The difference in chemical shifts (Δδ) allows for the determination of enantiomeric excess and, by comparing the data to established models for the CDA, the absolute configuration can be inferred.[5][6]
Single-Crystal X-ray Crystallography
Objective: To unambiguously determine the three-dimensional structure and absolute configuration of the molecule.
Protocol:
-
Crystal Growth: Grow single crystals of the this compound derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure.
-
Absolute Configuration Determination: If the molecule is chiral and the data is of sufficient quality, the absolute configuration can be determined by analyzing anomalous dispersion effects, often quantified by the Flack parameter.[7]
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate the enantiomers and determine the enantiomeric purity of the sample.
Protocol:
-
Column and Mobile Phase Selection: Choose a suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralcel OD-H). The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol).
-
Sample Preparation: Prepare a solution of the this compound derivative in the mobile phase at a concentration of approximately 1 mg/mL.
-
Chromatographic Analysis: Inject the sample onto the chiral HPLC system. The enantiomers will interact differently with the CSP, leading to different retention times.
-
Data Analysis: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (ee) of the sample.
Mandatory Visualizations
The following diagrams illustrate the workflows for each experimental technique.
Caption: Workflow for NMR-based stereochemical analysis.
Caption: Workflow for X-ray crystallography analysis.
Caption: Workflow for chiral HPLC analysis.
References
- 1. Chiral trimethylsilylated C2-symmetrical diamines as phosphorous derivatizing agents for the determination of the enantiomeric excess of chiral alcohols by 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral analysis by NMR spectroscopy - Durham e-Theses [etheses.dur.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. X-ray Crystallography and Unexpected Chiroptical Properties Reassign the Configuration of Haliclonadiamine - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing PCR Efficiency: A Comparative Guide to N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene and Alternative Additives
For researchers, scientists, and drug development professionals seeking to optimize polymerase chain reaction (PCR) amplification, particularly for challenging templates, the choice of reaction additives is critical. This guide provides a comparative analysis of N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene and other commonly used PCR enhancers, supported by illustrative experimental data and detailed protocols.
The inherent complexity of DNA templates, especially those with high GC content, can lead to secondary structures that impede DNA polymerase activity, resulting in low yield and non-specific amplification. Polyamines and other small molecules can act as PCR enhancers by interacting with DNA and the polymerase enzyme, thereby improving reaction efficiency and specificity. While specific experimental data for this compound in PCR applications is not extensively documented in publicly available literature, this guide provides a comparative framework based on the known effects of structurally related polyamines and other PCR enhancers.
Comparative Performance of PCR Enhancers
The following table summarizes the illustrative performance of various additives on PCR amplification of a GC-rich template. The data presented is a representative compilation based on existing literature on PCR enhancers and should be considered illustrative. Actual results may vary depending on the specific template, primers, and polymerase used.
| Additive | Concentration | Target PCR Product Yield (ng/µL) | Non-Specific Product Formation |
| Control (No Additive) | - | 25 ± 5 | High |
| This compound (Illustrative) | 0.5 mM | 85 ± 10 | Low |
| Spermidine | 1.0 mM | 75 ± 8 | Low |
| Spermine | 0.5 mM | 60 ± 7 | Moderate |
| Tetramethylammonium Chloride (TMAC) | 50 mM | 95 ± 12 | Very Low |
| Dimethyl Sulfoxide (DMSO) | 5% (v/v) | 70 ± 9 | Moderate |
Experimental Protocols
General Protocol for Evaluating PCR Enhancers
This protocol outlines a method for testing the efficacy of different additives on the PCR amplification of a specific DNA template.
1. Reagents and Materials:
-
DNA Template (e.g., human genomic DNA with a GC-rich region)
-
Forward and Reverse Primers for the target sequence
-
Taq DNA Polymerase or a high-fidelity DNA polymerase
-
dNTP Mix (10 mM each)
-
10x PCR Buffer
-
PCR Enhancer Stock Solutions (e.g., 10 mM this compound, 20 mM Spermidine, 10 mM Spermine, 1 M TMAC, 100% DMSO)
-
Nuclease-free water
-
Thermocycler
-
Agarose gel electrophoresis system
-
DNA visualization agent (e.g., Ethidium Bromide or SYBR Safe)
-
Gel documentation system
-
Pipettes and sterile, nuclease-free tips
2. Experimental Procedure:
-
Prepare a master mix for the PCR reaction. For a 25 µL reaction, the components are as follows:
-
10x PCR Buffer: 2.5 µL
-
dNTP Mix (10 mM): 0.5 µL
-
Forward Primer (10 µM): 1.0 µL
-
Reverse Primer (10 µM): 1.0 µL
-
DNA Template (10 ng/µL): 1.0 µL
-
Taq DNA Polymerase (5 U/µL): 0.25 µL
-
Nuclease-free water: to a final volume of 24 µL
-
-
Aliquot the master mix into separate PCR tubes.
-
Add the PCR enhancer to each tube to achieve the desired final concentration. For the control, add an equivalent volume of nuclease-free water.
-
Perform PCR using the following cycling conditions (these may need to be optimized for your specific template and primers):
-
Initial Denaturation: 95°C for 3 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize as needed)
-
Extension: 72°C for 1 minute/kb of product length
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
-
-
Analyze the PCR products by running 5-10 µL of each reaction on a 1.5% agarose gel.
-
Visualize and quantify the DNA bands using a gel documentation system. Compare the intensity of the target band and the presence of non-specific bands across the different conditions.
Visualizing the Mechanism and Workflow
To better understand the role of these enhancers and the experimental process, the following diagrams have been generated using the DOT language.
Caption: Mechanism of PCR enhancement by polyamines.
Caption: Workflow for evaluating PCR enhancers.
Safety Operating Guide
Proper Disposal of N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene: Safety and Procedures
Researchers, scientists, and drug development professionals must handle the disposal of N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene with stringent adherence to safety protocols and regulatory requirements. This document outlines the essential information for the safe handling and proper disposal of this compound, emphasizing operational and logistical planning to minimize risks and ensure compliance.
Essential Safety and Handling Information
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and other protective clothing to prevent skin contact.
-
Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary, especially when handling outside of a chemical fume hood.
Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Ground and bond containers and receiving equipment to prevent static electricity discharge.
-
Use non-sparking tools.
-
Avoid breathing vapors or mists.
-
Prevent contact with skin, eyes, and clothing.
Quantitative Hazard Data
Due to the absence of a specific SDS for this compound, a quantitative data summary cannot be provided. It is imperative to consult the supplier-provided SDS for specific hazard classifications and exposure limits. For reference, related compounds exhibit the following characteristics:
| Hazard Classification | Description |
| Flammable Liquid | Category 2 or 3 |
| Acute Oral Toxicity | Category 4 |
| Acute Inhalation Toxicity | Category 4 |
| Skin Corrosion/Irritation | Category 1B |
| Serious Eye Damage/Irritation | Category 1 |
Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. This typically involves disposal as hazardous waste.
Step-by-Step Disposal Procedure:
-
Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containerization:
-
Use a dedicated, properly labeled, and sealed waste container. The container must be compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from ignition sources and incompatible materials.
-
Documentation: Maintain accurate records of the amount of waste generated and the date of accumulation.
-
Arrangement for Pickup: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
Personal protective equipment for handling N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene
Essential Safety and Handling Guide for N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 20412-52-6) was not publicly available at the time of this writing. The following guidance is based on the safety data of structurally similar chemicals, namely N,N,N',N'-tetraethylethylenediamine and N,N,N',N'-Tetramethyl-1,4-diaminobutane. It is imperative to handle the target chemical with extreme caution and to consult with a qualified safety professional before use. The information provided here should be considered a preliminary safety guide and not a substitute for a substance-specific risk assessment.
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound. It is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be a hazardous substance with the following potential classifications:
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 2 or 3 | Highly flammable liquid and vapor or Flammable liquid and vapor.[1][2][3] |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[3][4] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[3][4] |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage.[1][4] |
| Serious Eye Damage/Eye Irritation | Category 1 | Causes serious eye damage.[1][4] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling this chemical. The following table summarizes the recommended PPE based on the potential hazards.
| Protection Type | Recommended Equipment | Standard |
| Eye and Face Protection | Chemical safety goggles and a face shield (8-inch minimum). | OSHA 29 CFR 1910.133 or European Standard EN166.[5][6] |
| Skin and Body Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Butyl rubber), a chemically impervious apron or lab coat, and closed-toe shoes. | Ensure gloves are inspected prior to use and removed using the proper technique to avoid skin contact.[4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors if exposure limits are exceeded or if ventilation is inadequate. | Use in a well-ventilated area, preferably under a chemical fume hood.[5][6] |
Operational and Handling Plan
Adherence to strict operational procedures is necessary to minimize exposure and ensure safety.
Experimental Workflow
Caption: A typical experimental workflow for handling hazardous chemicals.
Step-by-Step Handling Procedure
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[3][5]
-
Have an emergency eyewash station and safety shower readily accessible.[5]
-
Ground/bond container and receiving equipment to prevent static discharge.[2][6]
-
Use explosion-proof electrical and ventilating equipment.[5][6]
-
-
Handling:
-
Storage:
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Management Relationship
Caption: Logical relationships in the chemical waste disposal process.
Disposal Procedure
-
Waste Collection:
-
Container Management:
-
Use designated, properly labeled, and sealed containers for chemical waste.
-
Handle empty containers with care as they may contain residual flammable vapors.[2]
-
-
Spill Response:
-
In case of a spill, evacuate the area and remove all ignition sources.[5]
-
Ventilate the area.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).[5]
-
Collect the absorbed material using non-sparking tools and place it in a suitable container for disposal.[5]
-
Wear full PPE, including respiratory protection, during spill cleanup.
-
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

